molecular formula C10H10F2 B1391375 (Cyclopropyldifluoromethyl)benzene CAS No. 1204296-06-9

(Cyclopropyldifluoromethyl)benzene

Cat. No.: B1391375
CAS No.: 1204296-06-9
M. Wt: 168.18 g/mol
InChI Key: IODBYEJURXZPLZ-UHFFFAOYSA-N
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Description

(Cyclopropyldifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H10F2 and its molecular weight is 168.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[cyclopropyl(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c11-10(12,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODBYEJURXZPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298552
Record name (Cyclopropyldifluoromethyl)benzene
Source EPA DSSTox
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Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-06-9
Record name (Cyclopropyldifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyclopropyldifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of (Cyclopropyldifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1204296-06-9 | Formula: C₁₀H₁₀F₂ | Mol.[1][2] Weight: 168.19 g/mol [2]

Executive Summary

(Cyclopropyldifluoromethyl)benzene represents a high-value fluorinated scaffold in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for aryl ketones and aryl ethers. By replacing a carbonyl (C=O) or oxygen linker with a gem-difluoromethylene (


) bridge attached to a cyclopropyl ring, researchers can modulate lipophilicity (

), alter metabolic clearance (

), and rigidly define the spatial vector of the phenyl ring without introducing hydrogen bond donors/acceptors.

This guide details the physicochemical rationale, validated synthetic protocols, and safety considerations for utilizing this motif in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule consists of a benzene ring linked to a cyclopropyl group via a gem-difluoromethylene bridge. This specific architecture imparts unique electronic and steric properties distinct from its non-fluorinated (benzyl) or carbonyl analogs.

Electronic and Steric Causality
  • The Gem-Difluoro Effect: The two fluorine atoms on the bridging carbon exert a strong electron-withdrawing inductive effect (-I). This lowers the electron density of the adjacent benzene ring and the cyclopropyl group. Furthermore, the gauche effect associated with C-F bonds often locks the conformation, providing varying degrees of rigidity compared to a freely rotating methylene linker.

  • Cyclopropyl "Thorpe-Ingold" Effect: The cyclopropyl ring adds significant steric bulk and rigidity. The internal bond angle (~60°) forces the external bonds (connecting to the

    
    ) to have higher s-character, making them shorter and stronger.
    
  • Bioisosterism: The

    
     group is a classic bioisostere for the carbonyl group (
    
    
    
    ) and the ether oxygen (
    
    
    ).
    • Vs. Carbonyl:

      
       is chemically inert to nucleophilic attack (unlike ketones) and does not accept hydrogen bonds, increasing lipophilicity.
      
    • Vs. Ether: The

      
       group mimics the bond angle of oxygen (~110° vs ~105-110°) but is significantly more lipophilic.
      
Physicochemical Data Summary
PropertyValue / CharacteristicImpact on Drug Design
Boiling Point ~200.8°C (Predicted)High thermal stability for intermediate handling.
Density ~1.17 g/cm³Higher density than non-fluorinated analogs due to F atoms.
Lipophilicity High (LogP > Non-fluorinated)The

group increases lipophilicity compared to C=O or -O-, aiding membrane permeability.
H-Bonding 0 Donors / 0 Acceptors"Invisible" to H-bond networks; useful for traversing hydrophobic pockets.
Metabolic Stability EnhancedThe

blocks oxidative metabolism at the benzylic position.

Synthetic Methodologies

The most robust route to this compound is the Deoxofluorination of the corresponding ketone precursor: Cyclopropyl phenyl ketone (Benzoylcyclopropane).

Reaction Mechanism & Reagent Selection

While Diethylaminosulfur trifluoride (DAST) was historically used, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is the superior reagent for this transformation due to its enhanced thermal stability.[3] DAST is known to decompose explosively at elevated temperatures, whereas the activation energy required to fluorinate the electron-deficient/sterically hindered cyclopropyl ketone often requires heating.

Reaction:



Validated Experimental Protocol

Note: This protocol is adapted from standard deoxofluorination procedures for aryl ketones.

Safety Critical: Deoxo-Fluor reacts violently with water to release Hydrogen Fluoride (HF).[3] All glassware must be oven-dried. Perform in a high-efficiency fume hood.

Step-by-Step Procedure:

  • Setup: Charge an oven-dried round-bottom flask with Cyclopropyl phenyl ketone (1.0 equiv) and a magnetic stir bar.

  • Solvent: Add anhydrous Dichloromethane (DCM) or Toluene (if higher temp needed). Note: Neat reactions are possible but increase exotherm risks.

  • Reagent Addition: Under a Nitrogen (

    
    ) atmosphere, add Deoxo-Fluor®  (1.5 - 2.0 equiv) dropwise at 0°C.
    
    • Why excess? To drive the equilibrium to completion and account for trace moisture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If TLC/NMR shows incomplete conversion after 4 hours, heat to 60-90°C (requires Toluene).

    • Caution: Do not exceed 100°C with fluorinating agents.

  • Quenching (Critical): Cool to 0°C. Slowly quench by dropwise addition into saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[4] Neutralizes the HF generated. Expect vigorous

      
       evolution.
      
  • Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil.

Medicinal Chemistry Applications

Metabolic "Armor"

In drug development, the benzylic position (adjacent to the phenyl ring) is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (CYP).

  • Problem: A benzylic methylene (

    
    ) or methine (
    
    
    
    ) is easily hydroxylated.
  • Solution: Replacing the benzylic hydrogens with Fluorine (

    
    ) completely blocks this metabolic pathway. The C-F bond (~116 kcal/mol) is too strong for typical enzymatic cleavage.
    
Bioisosteric Replacement Strategy

The diagram below illustrates the decision logic for deploying this scaffold.

Bioisostere_Logic Start Lead Compound Analysis Target Target: Benzylic Position Start->Target Issue_Metab Issue: CYP Oxidation (High Clearance) Target->Issue_Metab Issue_Perm Issue: Low Permeability (Polar C=O) Target->Issue_Perm Solution Strategy: Gem-Difluorination Issue_Metab->Solution Replace C=O/CH2 with CF2 Issue_Perm->Solution Result_Stab Result: Blocked Metabolism Solution->Result_Stab Result_Lip Result: Increased LogP Solution->Result_Lip

Figure 1: Decision matrix for implementing the this compound scaffold to solve specific pharmacokinetic liabilities.

Visualized Synthetic Workflow

The following diagram outlines the critical pathway from the commercially available ketone to the final fluorinated building block, emphasizing safety checkpoints.

Synthesis_Workflow Precursor Cyclopropyl Phenyl Ketone (Benzoylcyclopropane) Mix Step 1: Inert Atmosphere Mixing (0°C -> RT) Precursor->Mix Reagent Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) Reagent->Mix Warning SAFETY ALERT: HF Generation. Use Plastic/Teflon if possible. Avoid Glass corrosion. Reagent->Warning Solvent Anhydrous Toluene/DCM Solvent->Mix Heat Step 2: Thermal Activation (60-90°C if required) Mix->Heat Monitor via TLC/NMR Quench Step 3: Controlled Quench (Sat. NaHCO3, 0°C) Heat->Quench Complete Conversion Isolate Step 4: Isolation & Purification (Silica Chromatography) Quench->Isolate Product This compound (Target Scaffold) Isolate->Product

Figure 2: Synthetic workflow for Deoxofluorination. Note the critical temperature control to prevent reagent decomposition.

References

  • Matrix Scientific. this compound Product Data. Retrieved from

  • ChemicalBook. CAS 1204296-06-9 Properties and Suppliers. Retrieved from

  • Organic Syntheses. Fluorination of Carbonyl Groups with Deoxo-Fluor. Org. Synth. 2015, 92, 309-327. (General protocol reference). Retrieved from

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 5822–5880. (Bioisosterism principles). Retrieved from

  • Grygorenko, O. O., et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chem. Eur. J. 2022. Retrieved from

Sources

Conformational Analysis of (Cyclopropyldifluoromethyl)benzene: A Structural & Electronic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of (Cyclopropyldifluoromethyl)benzene Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.

Executive Summary: The Fluorine-Cyclopropyl Synergy

This compound (CAS: 1204296-06-9) represents a high-value pharmacophore in modern drug design. It combines the lipophilic, metabolic blocking power of the difluoromethylene (


)  bridge with the rigid, 

-rich character of the cyclopropyl (Cyp) ring.

For medicinal chemists, this moiety is not merely a "spacer"; it is a conformational lock . The interaction between the gem-difluoro group and the adjacent rings (phenyl and cyclopropyl) restricts bond rotation, reducing the entropic penalty upon protein binding. This guide outlines the theoretical framework, computational protocols, and experimental validation methods required to map the conformational landscape of this specific scaffold.

Theoretical Framework: Forces at Play

To analyze this molecule, we must deconstruct it into two critical rotatable axes: the Phenyl-


 bond (

)
and the

-Cyclopropyl bond (

)
.
The Phenyl- Axis ( )

Unlike non-fluorinated alkylbenzenes, the


 group introduces significant electronic perturbation.
  • Steric Dominance: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). In

    
    -difluorobenzyl systems, the planar conformation (where a C-F bond is coplanar with the phenyl ring) is energetically penalized due to repulsion between the fluorine lone pairs and the ortho-hydrogens.
    
  • The "Perpendicular" Preference: To minimize this clash, the

    
     bond typically rotates. However, unlike a methyl group which prefers a specific staggered orientation, the 
    
    
    
    group's preference depends on the size of
    
    
    (the cyclopropyl group).
  • Hyperconjugation: There is a stabilizing

    
     interaction, but it is weaker than the steric penalty.
    
The -Cyclopropyl Axis ( )
  • Walsh Orbital Interaction: Cyclopropane possesses high-energy Walsh orbitals (

    
    -conjugation). While these typically conjugate with 
    
    
    
    -systems (like a phenyl ring), the intervening
    
    
    insulator breaks this direct conjugation.
  • Dipole Minimization: The

    
     group has a strong dipole. The cyclopropyl ring will orient to minimize dipolar repulsion between the C-F bonds and the electron-rich C-C bonds of the three-membered ring.
    
  • The "Bisected" vs. "Eclipsed" Geometry: The cyclopropyl group generally prefers a bisected conformation relative to the C-F bonds to minimize eclipsing strain between the cyclopropyl C-H bonds and the Fluorine atoms.

Computational Methodology (Protocol)

Do not rely on standard force fields (MMFF94/Amber) for this specific fluorinated motif; they often underestimate the fluorine gauche effect and hyperconjugative contributions.

Recommended QM Workflow

Objective: Generate a 2D Potential Energy Surface (PES) scan to identify global minima.

  • Software: Gaussian 16, ORCA, or Schrödinger Jaguar.

  • Theory Level:

    • Initial Scan: B3LYP-D3(BJ)/6-31G(d,p) (Includes dispersion corrections critical for F

      
      H interactions).
      
    • Optimization/Frequency: M06-2X/def2-TZVP (M06-2X is superior for main-group thermochemistry and non-covalent interactions).

  • Solvation: IEF-PCM (Dichloromethane or Water) to mimic the bio-environment. Vacuum calculations will overemphasize electrostatic dipoles.

Visualization of the Workflow

The following diagram illustrates the iterative loop between computational prediction and experimental verification.

ConformationalAnalysis cluster_Comp Computational Phase cluster_Exp Experimental Phase Start Target: this compound QM_Scan 2D PES Scan (DFT) B3LYP-D3/6-31G* Start->QM_Scan Synthesis Synthesis (Deoxofluorination/Cross-Coupling) Start->Synthesis Opt Geometry Opt & Freq M06-2X/def2-TZVP QM_Scan->Opt Boltz Boltzmann Weighting (Population Analysis) Opt->Boltz NMR NMR Analysis (J-coupling & HOESY) Boltz->NMR Predict J-values Synthesis->NMR Xray X-Ray Crystallography (Solid State Conf) Synthesis->Xray Result Validated Bioactive Conformer NMR->Result Solution State Xray->Result Solid State

Caption: Integrated Computational-Experimental workflow for defining the conformational landscape of fluorinated benzenes.

Experimental Validation Protocols

A computational model is a hypothesis; NMR is the judge.

Synthesis for Analysis

To analyze the molecule, you must first access it. The most reliable route is the Deoxofluorination of the corresponding ketone.

  • Precursor: Cyclopropyl phenyl ketone.

  • Reagent: Deoxo-Fluor® or DAST (Diethylaminosulfur trifluoride).

  • Conditions: DCM, 0°C to RT, 16h.

  • Purification: Silica gel chromatography (Non-polar eluent, e.g., Hexanes/EtOAc 95:5). Note: The product is UV active but lipophilic.

NMR Validation (The "Self-Validating" Step)

The presence of the


 group provides a built-in spy probe via 

NMR.
ExperimentObservable ParameterStructural Insight

NMR
Chemical Shift (

)
Diagnostic of electronic environment. Anisochronous fluorines indicate restricted rotation or chirality elsewhere.

HOESY
NOE Cross-peaksCritical: Detects spatial proximity between F atoms and ortho-phenyl protons or cyclopropyl protons.

Coupling
Coupling Constant (Hz)Measured in

NMR. The magnitude of

follows a Karplus-like relationship, revealing the torsion angle of the Phenyl-

bond.

Protocol for HOESY (Heteronuclear Overhauser Effect Spectroscopy):

  • Sample: 10-20 mg in

    
     (degassed to remove paramagnetic 
    
    
    
    ).
  • Pulse Sequence: Phase-sensitive

    
     HOESY.
    
  • Mixing Time: 400-600 ms (Longer times required for F-H distances > 2.5 Å).

  • Interpretation:

    • Strong cross-peak between F and ortho-Ph-H

      
      Planar/Eclipsed conformation .
      
    • Strong cross-peak between F and Cyclopropyl-H

      
      Specific rotamer identification .
      

Medicinal Chemistry Implications[3][4][5]

Why does this conformation matter?

  • Metabolic Shielding: The

    
     group blocks the benzylic position, preventing P450-mediated oxidation. The cyclopropyl group further sterically hinders approach to the 
    
    
    
    carbon.
  • Lipophilicity Modulation: The

    
     group is lipophilic but polar.[1] It lowers the 
    
    
    
    compared to a gem-dimethyl group but increases it relative to a carbonyl.
  • Vector Alignment: If this scaffold is a linker between two binding domains, the specific twist angle defined by the

    
    -Cyp interaction determines the vector of the exit group. A "kinked" conformation is often enforced, which can be exploited to access specific sub-pockets in kinases or GPCRs.
    
Data Summary: Expected Physicochemical Profile
PropertyValue (Approx)Impact
ClogP 3.2 - 3.5High membrane permeability.
Rotatable Bonds 2 (Restricted)Lower entropic penalty than an ethyl linker.
H-Bond Donor/Acc 0 / 2 (Weak)Fluorine is a weak acceptor; mainly acts via dipole.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Grygorenko, O. O., et al. (2018). Fluorinated Cyclopropanes in Drug Discovery. Tetrahedron, 74(14), 1583-1603. Link

  • Hu, X. G., et al. (2008). The fluorine gauche effect. A brief history. Beilstein Journal of Organic Chemistry, 4, 11. Link

  • Chanteau, F., et al. (2003). Synthesis and conformational analysis of alpha,alpha-difluorocyclopropanes. Journal of Fluorine Chemistry, 124(1), 55-61. Link

  • Cambridge Structural Database (CSD). Search for fragment: Ph-CF2-Cyclopropyl. (Access via CCDC). Link

Sources

The Cyclopropyl-Difluoromethyl-Arene Motif: Strategic Synthesis and Medicinal Utility

[1][2][3][4][5][6]

Executive Summary

The integration of a cyclopropyl ring , a difluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)arene1456

Medicinal Chemistry Profile: The "Janus" Polar Group

Bioisosterism and Physicochemical Properties

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



7
  • Lipophilic H-Bond Donor: Unlike a hydroxyl group (-OH), which is hydrophilic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     lowering), the 
    
    
    group is lipophilic (
    
    
    raising) but still capable of H-bonding.[1][2][3][5][6] This allows it to replace -OH groups to improve membrane permeability without losing critical binding interactions.[2][3][4][5][6]
  • Acidity: The

    
     of the 
    
    
    proton is typically
    
    
    , meaning it does not ionize at physiological pH, but it is acidic enough to participate in electrostatic interactions with protein carbonyls or acceptors.
  • Conformational Control: When attached to a cyclopropane ring, the

    
     group is rigidly held in specific vectors relative to the aryl ring. This reduces the entropic penalty of binding.
    
Metabolic Stability

The cyclopropyl-difluoromethyl motif is designed to block metabolic soft spots.[1][2][3]

  • Cytochrome P450 Blocking: The

    
     group blocks the typical benzylic oxidation sites.
    
  • Ring Stability: While cyclopropanes can be prone to ring-opening, the presence of electron-withdrawing fluorine substituents often stabilizes the ring against oxidative cleavage.[1][2]

Table 1: Comparative Physicochemical Properties of Substituents on Arenes

SubstituentElectronic Effect (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Lipophilicity (

)
H-Bond Donor?Metabolic Stability

-0.170.56NoLow (Benzylic oxid.)[1][2][3][5][6]

0.540.88NoHigh

-0.37-0.67Yes (Strong)Low (Glucuronidation)

0.32 0.18 Yes (Weak) Moderate-High

Note: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

223

Synthetic Strategies

Accessing the cyclopropyl-difluoromethyl-arene motif requires overcoming the high energy barrier of forming strained rings while managing the specific reactivity of fluorinated carbenes or alkenes.[2]

Strategy A: Cyclopropanation of -Difluoromethyl Styrenes

This route yields 1-aryl-1-(difluoromethyl)cyclopropanes .[1][2][3][4][5][6] It is the preferred method for generating quaternary centers containing the

  • Mechanism: Transition-metal catalyzed decomposition of a non-fluorinated diazo compound to form a metal carbene, which adds to an electron-deficient ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -difluoromethyl styrene.[1][2][3][5][6]
    
  • Catalysts: Rhodium(II) carboxylates (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or Copper(I) complexes.[2][3][5][6]
    
  • Key Insight: The electron-withdrawing nature of the

    
     group on the styrene deactivates the double bond, often requiring electron-rich diazo reagents or highly active catalysts.[1][2]
    
Strategy B: Cyclopropanation with Difluoromethyl Diazomethane

This route yields 1-aryl-2-(difluoromethyl)cyclopropanes .[1][2][3][4][5][6]

  • Mechanism: In situ generation of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (or equivalent carbene source) followed by Rh-catalyzed transfer of the 
    
    
    -carbene to a standard styrene.[2][3][5][6]
  • Safety Note: Difluoromethyl diazomethane is volatile and potentially explosive; in situ generation is critical.[2]

Visualizing the Synthetic Logic

SyntheticStrategyTargetTarget Structure SelectionRouteATarget: 1-Aryl-1-(CF2H)-Cyclopropane(Geminal Ar/CF2H)Target->RouteA Quaternary CenterRouteBTarget: 1-Aryl-2-(CF2H)-Cyclopropane(Vicinal Ar/CF2H)Target->RouteB Vicinal SubstitutionStepASubstrate: α-Difluoromethyl StyreneReagent: Diazoacetate/DiazomethaneRouteA->StepAStepBSubstrate: Standard StyreneReagent: CF2H-Carbene Source(e.g., CF2HCHN2, PhSO2CF2H)RouteB->StepBCatACatalyst: Rh2(esp)2 or Cu(box)(Electron-Deficient Alkene Activation)StepA->CatACatBCatalyst: Rh2(OAc)4(Carbene Transfer)StepB->CatB

Figure 1: Decision tree for selecting the synthetic route based on the desired regiochemistry of the cyclopropyl-difluoromethyl-arene motif.

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of 1-Aryl-1-(difluoromethyl)cyclopropanes Based on methodologies adapted from Charette et al. (2017) and related literature.

Objective: Synthesis of a chiral cyclopropane from

Reagents and Equipment
  • Substrate: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Difluoromethyl styrene (1.0 equiv).[1][2][3][5][6]
    
  • Reagent: Ethyl diazoacetate (EDA) (1.2 equiv).[2][3][4][5][6]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.0 mol%) (Chiral dirhodium carboxylate).[2][3][5][6]
    
  • Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (PhCF3) or Dichloromethane (DCM), anhydrous.[1][2][3][5][6]
    
  • Atmosphere: Argon or Nitrogen.[2]

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.0 mol%) in anhydrous PhCF3 (
    
    
    M relative to substrate).[2][3][5][6]
  • Substrate Addition: Add the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -difluoromethyl styrene (1.0 equiv) to the catalyst solution.[2][3][6] Cool the mixture to 
    
    
    if high enantioselectivity is required (or
    
    
    for standard reactivity).
  • Slow Addition: Dissolve Ethyl diazoacetate (1.2 equiv) in PhCF3. Using a syringe pump, add this solution dropwise to the reaction mixture over 4–6 hours.

    • Why? Slow addition keeps the concentration of the diazo compound low, preventing dimerization (carbene-carbene coupling) and favoring the reaction with the alkene.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     NMR (disappearance of the vinylic 
    
    
    signal).[3][5][6]
  • Workup: Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with DCM (
    
    
    ).[2][3][5][6] Dry combined organics over
    
    
    and concentrate under reduced pressure.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Checkpoints
  • Color Change: The reaction mixture often shifts from green/blue (active Rh-carbene) to yellow/orange upon completion.[2][3][4][5][6]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     NMR:  The starting material (
    
    
    -difluoromethyl styrene) typically shows a signal around
    
    
    to
    
    
    ppm.[1][2][3][5][6] The product (cyclopropane) signal shifts significantly upfield (typically ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    to
    
    
    ppm) and becomes diastereotopic (AB system).[2][3][5][6]

Mechanistic Workflow: Rhodium-Catalyzed Cyclopropanation[1][2][3][4][5][6]

The catalytic cycle involves the generation of a transient metal-carbene species.[2] Understanding this cycle is crucial for troubleshooting low yields or poor stereocontrol.

CatalyticCyclecluster_0Key InteractionRh_PreRh2(L)4(Active Catalyst)CarbeneRh-Carbene Complex[Rh]=CH-EWGRh_Pre->Carbene + Diazo - N2DiazoDiazo Reagent(N2=CH-EWG)TSTransition State(Concerted Asynchronous)Carbene->TS + AlkeneAlkeneα-CF2H StyreneTS->Rh_Pre Catalyst RegenerationProductCyclopropane ProductTS->Product Ring ClosureN2N2 (Gas)

Figure 2: Catalytic cycle for Rh(II)-mediated cyclopropanation.[2][3][4][5][6] The rate-determining step is typically the carbene formation or the addition to the alkene.

References

  • Zafrani, Y., et al. (2017).[1][4][5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[2][3][4][5][6]

  • Gagnon, C., et al. (2017).[1][4][5] "Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes." Angewandte Chemie International Edition. Link[2][3][4][5][6]

  • Koenigs, R. M., et al. (2016).[1][4][5] "Rhodium catalyzed synthesis of difluoromethyl cyclopropanes." Chemical Communications.[2] Link

  • Zhang, X., et al. (2025).[1][4][5] "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis." Nature Synthesis.[2] Link

  • Mullard, A. (2017).[2][3][4][5] "FDA approves glecaprevir/pibrentasvir for hepatitis C." Nature Reviews Drug Discovery.[2] (Reference for FDA approved drugs containing the motif). Link

Methodological & Application

Reagents for gem-difluoromethylation of benzoyl cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reagents for the gem-Difluoromethylation and Deoxofluorination of Benzoyl Cyclopropanes

Executive Summary

Benzoyl cyclopropanes (aryl cyclopropyl ketones) represent a unique structural challenge in organofluorine chemistry. The "gem-difluoromethylation" of these substrates generally refers to two distinct synthetic objectives, depending on the desired pharmacophore:

  • Deoxofluorination: Converting the carbonyl functionality (

    
    ) into a gem-difluoromethylene moiety (
    
    
    
    ) while retaining the strained cyclopropane ring. This creates a gem-difluoroalkyl cyclopropane.
  • Radical Ring-Opening Difluoromethylation: Utilizing the strain energy of the cyclopropane ring to drive a radical addition of a difluoromethyl group (

    
    ), typically resulting in linear homoallylic difluorides.
    

This guide provides high-fidelity protocols for both transformations, selecting reagents that minimize side reactions (such as acid-catalyzed ring expansion or polymerization).

Part 1: Strategic Pathway Selection

The choice of reagent depends entirely on whether the cyclopropane ring must be preserved or opened.

Figure 1: Decision matrix for fluorination of benzoyl cyclopropanes. Pathway A preserves the ring; Pathway B exploits ring strain for chain extension.

Part 2: Deoxofluorination (Ring Retention)

Converting the ketone to a


 group is the most direct interpretation of "gem-difluorination." However, standard reagents like DAST (Diethylaminosulfur trifluoride) often generate HF in situ, which can trigger the acid-catalyzed opening of the cyclopropane ring, leading to complex mixtures of allylic fluorides.

Recommended Reagents:

  • Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride): Superior thermal stability and lower HF generation compared to DAST.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST but still requires buffering.

  • XtalFluor-E®: A crystalline salt that requires an exogenous fluoride source (e.g.,

    
    ) but offers milder conditions.
    
Protocol A: Buffered Deoxofluorination with Fluolead

Objective: Synthesis of (alpha,alpha-difluorobenzyl)cyclopropane.

Mechanism: The sulfur center of Fluolead attacks the carbonyl oxygen, activating it as a leaving group. Fluoride displaces the sulfur species. The bulky aryl group on Fluolead suppresses elimination side reactions.

Materials:

  • Benzoyl Cyclopropane (1.0 equiv)

  • Fluolead (1.2 equiv)

  • Olah's Reagent (

    
    ) or 
    
    
    
    (0.5 equiv) - Crucial buffering agent.
  • Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL PFA (perfluoroalkoxy) or polypropylene round-bottom flask. Glassware can be etched by HF byproducts; plastic is preferred.

  • Solvation: Dissolve Benzoyl Cyclopropane (1 mmol) in anhydrous DCM (5 mL) under Argon atmosphere.

  • Buffering: Add

    
     (0.5 mmol). This acts as a fluoride reservoir and buffers free HF, protecting the cyclopropane ring.
    
  • Addition: Cool the solution to 0°C. Add Fluolead (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by

    
     NMR (look for disappearance of S-F signal at +55 ppm and appearance of product 
    
    
    
    signal around -90 to -110 ppm).
  • Quench: Critical Step. Pour the reaction mixture slowly into a vigorously stirring saturated

    
     solution at 0°C. Gas evolution (
    
    
    
    ) will be rapid.
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amines), water, and brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography. Note: Difluoro compounds are often non-polar; use low-polarity eluents (e.g., 100% Hexanes to 5% EtOAc/Hex).

Part 3: Radical Ring-Opening Difluoromethylation

For applications requiring the insertion of a


 group and relief of ring strain, radical methods are superior. This approach typically yields gamma-difluoromethyl ketones  or homoallylic difluorides .

Recommended Reagents:

  • DFMS-Zn (Zinc Difluoromethanesulfinate, Baran's Reagent): A bench-stable solid source of

    
     radicals.
    
  • DFMS (Sodium Difluoromethanesulfinate): The sodium salt analog, often used with oxidative photocatalysis.

Protocol B: Photoredox Ring-Opening with DFMS-Zn

Objective: Synthesis of linear gamma-difluoromethyl functionalized ketones.

Mechanism:

  • SET Oxidation: The photocatalyst oxidizes the electron-rich aromatic ring of the benzoyl group (or interacts with the ketone).

  • Ring Opening: The cyclopropane radical cation opens to relieve strain, generating a distal carbon radical.

  • Radical Trapping: The

    
     radical (generated from DFMS-Zn) intercepts the open-chain radical.
    

Figure 2: Mechanistic flow of the radical ring-opening cascade.[2]

Materials:

  • Benzoyl Cyclopropane (0.5 mmol)

  • DFMS-Zn (Zinc Difluoromethanesulfinate) (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Solvent: DMSO/Water (3:1 mixture) - Water aids in solubilizing the sulfinate.

  • TFA (Trifluoroacetic acid) (1.0 equiv) - Proton source for radical termination.

Step-by-Step Protocol:

  • Setup: In an 8 mL clear glass vial equipped with a stir bar, combine the Benzoyl Cyclopropane, DFMS-Zn (220 mg), and Photocatalyst (5 mg).

  • Solvent: Add DMSO (2.25 mL) and Water (0.75 mL).

  • Acidification: Add TFA (38 µL).

  • Degassing: Sparge the solution with Nitrogen for 10 minutes to remove Oxygen (radical quencher).

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, ~40W equivalent) while stirring vigorously. A fan should be used to keep the reaction temperature near RT (25–30°C).

  • Duration: Irradiate for 18–24 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. The DMSO layer requires thorough washing with water/brine to remove.

  • Purification: Flash column chromatography.

Part 4: Comparative Data & Reagent Selection

FeatureDeoxofluorination (Fluolead/Deoxo-Fluor)Radical Ring Opening (DFMS-Zn)
Transformation

Ring Opening + Addition of

Final Structure gem-Difluorocyclopropane derivativeLinear difluoro-ketone/alkene
Key Risk Acid-catalyzed ring opening (uncontrolled)Over-oxidation / Polymerization
Reagent Stability Moisture Sensitive (generates HF)Bench Stable (Solid)
Cost High (Fluolead is premium)Moderate (DFMS-Zn is scalable)

References

  • Deoxofluorination Reagents: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Fluolead Properties: Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability and unusual resistance to hydrolytic decomposition. Journal of the American Chemical Society, 132(51), 18199-18205. Link

  • Radical Difluoromethylation (DFMS-Zn): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. Link

  • Radical Ring Opening of Cyclopropanes: Wei, X. J., Wang, W., & Li, C. J. (2018). Visible-light-induced radical ring-opening of cyclopropanes.[3] Chemical Communications, 54, 4223-4236. Link

Sources

Catalytic Enantioselective Synthesis of Molecules Bearing the (Cyclopropyldifluoromethyl)phenyl Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the (Cyclopropyldifluoromethyl)phenyl Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl group (CF₂H) has garnered significant attention for its unique electronic properties. When coupled with a cyclopropane ring, it forms the difluoromethyl cyclopropane (DFC) moiety, a structure of growing importance. The combination of the electronegative fluorine atoms, which render the C-H bond of the CF₂H group a unique lipophilic hydrogen-bond donor, and the conformational rigidity imparted by the cyclopropane ring, creates a powerful pharmacophore.[1][2][3] This unique arrangement can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[2]

This guide focuses on the catalytic enantioselective synthesis of molecules containing the (cyclopropyldifluoromethyl)phenyl core, a key structural element in a new generation of therapeutic candidates. We will delve into state-of-the-art synthetic strategies, providing not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations. Our aim is to equip researchers with the knowledge to confidently and efficiently construct these valuable chiral building blocks.

Core Synthetic Strategies: A Tale of Two Metals

The enantioselective construction of the difluoromethyl cyclopropane unit attached to a phenyl ring has been predominantly achieved through two powerful catalytic approaches: copper-catalyzed desymmetric difluoromethylation and rhodium-catalyzed asymmetric cyclopropanation.

Copper-Catalyzed Desymmetric Difluoromethylation of Cyclopropenes

A highly effective and modular approach to chiral DFCs involves the desymmetric difluoromethylation of 3,3-disubstituted cyclopropenes.[1][3] This method allows for the sequential and stereocontrolled introduction of a difluoromethyl group and another substituent onto the cyclopropane ring.

Causality of Experimental Choices:

  • Catalyst System: A chiral copper complex, typically formed in situ from a copper(I) or copper(II) salt and a chiral bisoxazoline (BOX) or phosphine ligand, is employed. The chiral ligand creates a stereochemically defined environment around the copper center, which is crucial for differentiating the two enantiotopic faces of the cyclopropene.

  • Difluoromethyl Source: A key reagent is a difluoromethyl-zinc complex, such as (DMPU)₂Zn(CF₂H)₂, which serves as the source of the "CF₂H" nucleophile.[2] This reagent engages in transmetalation with the copper catalyst to generate the active difluoromethyl-copper species.

  • Modular Functionalization: A significant advantage of this method is the formation of a stable cyclopropyl-zinc intermediate after the initial difluoromethylation. This intermediate can be trapped with a variety of electrophiles (e.g., protons, acetyl chloride, etc.), allowing for the modular construction of diverse DFC-containing molecules.[1]

Proposed Catalytic Cycle:

The reaction is proposed to proceed through the following key steps:

  • Generation of a chiral copper-difluoromethyl (Cu-CF₂H) species.

  • Coordination of the cyclopropene to the chiral copper complex.

  • Enantioselective difluoromethylcupration of the cyclopropene double bond to form a cyclopropyl-copper intermediate.

  • Transmetalation with the zinc reagent to yield a difluoromethylated cyclopropyl-zinc species and regenerate the active copper catalyst.

  • Quenching with an electrophile to afford the final product.

Copper-Catalyzed Desymmetric Difluoromethylation Chiral Cu-Ligand Chiral Cu-Ligand Cu-CF2H Cu-CF2H Chiral Cu-Ligand->Cu-CF2H Transmetalation Zn(CF2H)2 Zn(CF2H)2 Zn(CF2H)2->Cu-CF2H Cyclopropyl-Cu Intermediate Cyclopropyl-Cu Intermediate Cu-CF2H->Cyclopropyl-Cu Intermediate Difluoromethylcupration Cyclopropene Cyclopropene Cyclopropene->Cyclopropyl-Cu Intermediate Cyclopropyl-Zn Intermediate Cyclopropyl-Zn Intermediate Cyclopropyl-Cu Intermediate->Cyclopropyl-Zn Intermediate Transmetalation Cyclopropyl-Zn Intermediate->Chiral Cu-Ligand Catalyst Regeneration Product Product Cyclopropyl-Zn Intermediate->Product Electrophilic Quench

Caption: Proposed catalytic cycle for copper-catalyzed desymmetric difluoromethylation.

Rhodium-Catalyzed Asymmetric Cyclopropanation of Difluoromethylated Olefins

An alternative and powerful strategy involves the reaction of a diazo compound with a difluoromethyl-substituted alkene, catalyzed by a chiral dirhodium(II) complex.[4][5] This approach is particularly useful for creating highly functionalized cyclopropanes.

Causality of Experimental Choices:

  • Catalyst System: Chiral dirhodium(II) carboxylate catalysts, such as Rh₂(S-BTPCP)₄, are highly effective for this transformation.[5] The chiral ligands on the dirhodium core create a chiral pocket that directs the approach of the alkene to the rhodium-carbene intermediate, thereby controlling the enantioselectivity.

  • Carbene Precursor: Diazo compounds, such as ethyl diazoacetate or α-nitrodiazoacetophenone, serve as the carbene precursors. The choice of the diazo compound determines the functional group that is introduced onto the cyclopropane ring.

  • Substrate: The alkene partner is a styrene derivative bearing a difluoromethyl group on the double bond. The electronic and steric properties of the substituents on the phenyl ring can influence the reactivity and stereoselectivity of the reaction.

Reaction Workflow:

The general workflow for this reaction involves the slow addition of the diazo compound to a solution of the difluoromethylated olefin and the chiral rhodium catalyst. The slow addition is critical to maintain a low concentration of the diazo compound, which minimizes side reactions.

Rhodium-Catalyzed Asymmetric Cyclopropanation Start Prepare Catalyst Solution Prepare Catalyst Solution Start->Prepare Catalyst Solution Add Olefin Add Olefin Prepare Catalyst Solution->Add Olefin Slow Addition of Diazo Compound Slow Addition of Diazo Compound Add Olefin->Slow Addition of Diazo Compound Prepare Diazo Solution Prepare Diazo Solution Prepare Diazo Solution->Slow Addition of Diazo Compound Reaction Quench Reaction Quench Slow Addition of Diazo Compound->Reaction Quench Workup and Purification Workup and Purification Reaction Quench->Workup and Purification Product Product Workup and Purification->Product End Product->End

Caption: General workflow for rhodium-catalyzed asymmetric cyclopropanation.

Quantitative Data Summary

The following tables summarize representative results for the two main synthetic strategies discussed.

Table 1: Copper-Catalyzed Desymmetric Hydrodifluoromethylation of Phenyl-Substituted Cyclopropenes

EntryPhenyl SubstituentYield (%)ee (%)Reference
1H9592[1]
24-Me9693[1]
34-OMe9592[1]
44-Br9392[1]
53-Cl9290[1]

Table 2: Rhodium-Catalyzed Asymmetric Cyclopropanation of (2,2-Difluorovinyl)benzene

EntryDiazo CompoundCatalystYield (%)dree (%)Reference
1Ethyl DiazoacetateRh₂(S-BTPCP)₄85>20:198[5]
2Methyl DiazoacetateRh₂(S-BTPCP)₄82>20:197[5]
3t-Butyl DiazoacetateRh₂(S-BTPCP)₄78>20:199[5]
4α-NitrodiazoacetophenoneRh₂(S-BTPCP)₄9010:196[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Enantioselective Desymmetric Hydrodifluoromethylation

Materials:

  • 3-Methyl-3-phenylcyclopropene

  • (DMPU)₂Zn(CF₂H)₂

  • Copper(I) iodide (CuI)

  • (S)-Ph-BOX ligand

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add CuI (1.9 mg, 0.01 mmol, 5 mol%) and (S)-Ph-BOX ligand (4.0 mg, 0.012 mmol, 6 mol%).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • In a separate glovebox, weigh (DMPU)₂Zn(CF₂H)₂ (100 mg, 0.24 mmol, 1.2 equiv) into a vial and dissolve in anhydrous THF (1.0 mL).

  • Add the (DMPU)₂Zn(CF₂H)₂ solution to the catalyst mixture at room temperature.

  • Add 3-methyl-3-phenylcyclopropene (26 mg, 0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral difluoromethyl cyclopropane.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Rhodium-Catalyzed Enantioselective Cyclopropanation

Materials:

  • (2,2-Difluorovinyl)benzene

  • Ethyl diazoacetate

  • Rh₂(S-BTPCP)₄ catalyst

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for air- and moisture-sensitive reactions, including a syringe pump.

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add Rh₂(S-BTPCP)₄ (2.1 mg, 0.001 mmol, 0.1 mol%) and anhydrous DCM (5 mL).

  • Add (2,2-difluorovinyl)benzene (140 mg, 1.0 mmol, 1.0 equiv) to the catalyst solution.

  • In a separate flask, prepare a solution of ethyl diazoacetate (171 mg, 1.5 mmol, 1.5 equiv) in anhydrous DCM (10 mL).

  • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2-(difluoromethyl)-2-phenylcyclopropane-1-carboxylate.

  • Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Conclusion

The catalytic enantioselective synthesis of molecules containing the (cyclopropyldifluoromethyl)phenyl moiety is a rapidly evolving field with profound implications for drug discovery. The copper- and rhodium-catalyzed methods outlined in this guide represent robust and versatile strategies for accessing these valuable chiral building blocks. By understanding the underlying principles and adhering to meticulous experimental protocols, researchers can effectively leverage these transformations to accelerate the development of next-generation therapeutics.

References

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.
  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. ResearchGate. [Link]

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed. [Link]

  • Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. PMC. [Link]

  • Asymmetric Synthesis of Trifluoromethylphenyl Cyclopropanes Catalyzed by Chiral Metalloporphyrins. ResearchGate. [Link]

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Scilit. [Link]

  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. PubMed. [Link]

  • Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. PMC. [Link]

Sources

Application Note: Strategic Coupling & Synthesis of (Cyclopropyldifluoromethyl)benzene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists through the strategic synthesis, handling, and coupling of the (Cyclopropyldifluoromethyl)benzene scaffold. It addresses both the construction of the moiety and its incorporation into broader drug frameworks.

Executive Summary & Medicinal Utility

The This compound moiety (Ph-CF₂-cPr) represents a high-value bioisostere in modern drug discovery. It combines the lipophilicity and metabolic stability of the difluoromethyl group (


) with the rigid, 

-rich character of the cyclopropane ring.
Key Physicochemical Advantages:
  • Bioisosterism: Acts as a metabolically stable surrogate for diaryl ethers (

    
    ) and benzophenones (
    
    
    
    ).
  • Lipophilicity Modulation: The

    
     group increases logP compared to a carbonyl, improving membrane permeability.
    
  • Conformational Locking: The cyclopropane ring restricts the rotation of the side chain, potentially reducing entropic penalties upon protein binding.

  • Metabolic Blockade: The quaternary benzylic position prevents cytochrome P450-mediated benzylic oxidation.

Synthesis of the Core Scaffold (The "Make")

While this compound is commercially available, custom analogs (e.g., with specific aryl substitution) often require de novo synthesis. The industry-standard method is the Deoxofluorination of Aryl Cyclopropyl Ketones .

Protocol A: Deoxofluorination using Deoxo-Fluor®

Objective: Convert Cyclopropyl Phenyl Ketone to this compound. Rationale: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is selected over DAST due to superior thermal stability and reduced explosion risk, though it still requires strict moisture exclusion.[1]

Materials:
  • Substrate: Cyclopropyl phenyl ketone (1.0 equiv).

  • Reagent: Deoxo-Fluor® (1.5 – 2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Catalyst (Optional): Ethanol (0.2 equiv) or HF-pyridine can catalyze the reaction if sluggish.

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the ketone (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0 °C. Add Deoxo-Fluor® (15-20 mmol) dropwise via syringe. Caution: Exothermic.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 16–24 hours.

    • Optimization Note: If conversion is <50% by LCMS after 24h, heat to 40 °C (refluxing DCM) or switch solvent to Toluene and heat to 60 °C.

  • Quench (Critical Safety Step): Cool to 0 °C. Slowly add saturated aqueous

    
    .
    
    • Warning: Deoxo-Fluor reacts violently with water to release HF.[1][2] Vigorous stirring and slow addition are mandatory.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a non-polar oil.

Data Table 1: Comparison of Fluorinating Agents
ReagentThermal StabilityReactivitySafety ProfileRecommended Use
DAST Low (<50°C)HighExplosive if heatedSmall scale, low temp only
Deoxo-Fluor Moderate (<80°C)HighStable, HF riskStandard Scale-up
XtalFluor-E HighModerateSolid, saferAcid-sensitive substrates
SF₄ Very HighVery HighToxic Gas Industrial only

Coupling the Scaffold (The "Use")

Once the this compound moiety is established (usually with a halogen handle on the aryl ring), it serves as a robust building block for cross-coupling.

Protocol B: Suzuki-Miyaura Coupling of Brominated Scaffolds

Objective: Couple 1-Bromo-4-(cyclopropyldifluoromethyl)benzene with a Boronic Acid. Challenge: Ensuring the


 group remains intact under basic, metal-catalyzed conditions.
Solution:  The 

group at the benzylic position is generally stable to Pd-catalyzed conditions, provided strong nucleophiles (like methoxide) are avoided to prevent potential elimination or substitution side reactions.
Materials:
  • Electrophile: 4-Bromo-(cyclopropyldifluoromethyl)benzene (1.0 equiv).

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered cases).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:
  • Degassing: Charge a reaction vial with the bromide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The

      
       group is silent in UV but distinct in mass spec (M+ and fragmentation patterns).
      
  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: Standard flash chromatography.

Visualized Workflows & Pathways

Diagram 1: Synthesis & Coupling Logic

This diagram illustrates the two primary pathways: creating the scaffold from a ketone and utilizing the scaffold in a cross-coupling reaction.

G Ketone Cyclopropyl Phenyl Ketone (Starting Material) Deoxo Reagent: Deoxo-Fluor® Solvent: DCM, 0°C -> RT Ketone->Deoxo Deoxofluorination Scaffold This compound (Core Scaffold) Deoxo->Scaffold Yield: 75-90% Bromination Electrophilic Halogenation (Br2 / FeBr3) Scaffold->Bromination Functionalization Bromide 4-Bromo-Ar-CF2-cPr (Coupling Partner) Bromination->Bromide Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 Bromide->Suzuki Electrophile Boronic Drug Core-B(OH)2 Boronic->Suzuki Nucleophile FinalDrug Final Drug Candidate (Ar-CF2-cPr Installed) Suzuki->FinalDrug C-C Bond Formation

Caption: Workflow for synthesizing the fluorinated scaffold and integrating it into a drug molecule via Palladium catalysis.

Troubleshooting & Critical Parameters

NMR Characterization (Self-Validation)

To verify the success of the reaction, look for these specific NMR signatures. If these are absent, the protocol failed.

  • ¹⁹F NMR: A characteristic doublet (or broad singlet) around -85 to -100 ppm . The splitting arises from coupling to the cyclopropyl protons if resolution allows, but often appears as a singlet in decoupled spectra.

  • ¹³C NMR: A triplet at the benzylic carbon (

    
     ppm) with a large coupling constant (
    
    
    
    Hz).
Common Pitfalls
  • Elimination Products: If the reaction temperature is too high during deoxofluorination, you may observe elimination to a vinyl fluoride alkene. Solution: Keep temperature <40°C and ensure anhydrous conditions.

  • Hydrolysis: The

    
     group is stable, but the intermediate during formation is moisture sensitive. Solution: Use fresh Deoxo-Fluor bottles (store in fridge, warm to RT before opening).
    

References

  • Matrix Scientific. this compound Product Data. Available at:

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls". Journal of Organic Chemistry.

  • Organic Syntheses. (2018). "Gem-Difluorination of Benzophenones using Deoxo-Fluor". Org.[1][3][4][5][6] Synth. 95, 442-454.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry.

  • Beilstein Journals. (2023). "Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups". Beilstein J. Org. Chem.

Sources

Application Note: Strategies for Introducing Cyclopropyldifluoromethyl Groups into Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the introduction of the cyclopropyldifluoromethyl (CpCF₂) group into heterocyclic scaffolds. This specific fluorinated motif combines the lipophilicity and metabolic stability of the difluoromethyl group with the steric and electronic properties of the cyclopropyl ring, serving as a potent bioisostere for tert-butyl or isopropyl groups in medicinal chemistry.

Executive Summary & Strategic Value

The cyclopropyldifluoromethyl (CpCF₂) moiety is an emerging pharmacophore in drug discovery. It offers a unique combination of properties:

  • Lipophilicity Modulation: The CF₂ group increases lipophilicity (

    
    ) while the cyclopropyl ring adds rigid steric bulk without the metabolic liability of flexible alkyl chains.
    
  • Bioisosterism: It acts as a non-classical isostere for lipophilic ethers, carbonyls, and bulky alkyl groups, often improving potency through better hydrophobic pocket filling.

  • Metabolic Stability: The C–F bonds protect the adjacent carbon from metabolic oxidation (e.g., P450 hydroxylation), a common failure mode for alkyl-substituted heterocycles.

This guide presents two primary methodologies:

  • Late-Stage C–H Functionalization: Using zinc sulfinate reagents (Baran-type) for direct radical attachment.

  • De Novo Scaffold Construction: Using fluorinated building blocks for ring formation.

Method A: Direct C–H Functionalization (Radical Innate)

Best For: Late-stage diversification of complex heterocyclic cores (pyridines, pyrimidines, azoles). Mechanism: Radical Minisci-type addition.

Reagent Preparation: Zinc Bis(cyclopropyldifluoromethanesulfinate)

While generic difluoromethyl reagents are commercial, the specific CpCF₂ analog often requires in-house preparation. This protocol synthesizes the zinc salt, Zn(SO₂CF₂Cp)₂ (analogous to the Baran reagent), which is shelf-stable and highly reactive.

Precursor: (Bromodifluoromethyl)cyclopropane (CAS: 1242173-79-0) or similar.

Protocol: Synthesis of Zn(SO₂CF₂Cp)₂
  • Reagents:

    • (Bromodifluoromethyl)cyclopropane (1.0 equiv)

    • Sodium dithionite (Na₂S₂O₄, 2.0 equiv)

    • Sodium bicarbonate (NaHCO₃, 3.0 equiv)

    • Solvent: MeCN/H₂O (1:1 v/v)

  • Procedure:

    • Dissolve Na₂S₂O₄ and NaHCO₃ in water.

    • Add the solution of (bromodifluoromethyl)cyclopropane in MeCN at 0 °C.

    • Stir at room temperature for 4–12 hours (monitor by ¹⁹F NMR).

    • Workup: Concentrate to remove MeCN. Extract the aqueous layer with EtOAc to remove organic impurities.

    • Salt Formation: Acidify the aqueous layer with HCl (to pH ~1) and extract with EtOAc. Treat the organic layer (containing CpCF₂SO₂H) with ZnO (0.5 equiv) or ZnCl₂ to form the zinc salt.

    • Isolation: Concentrate and dry under high vacuum to yield Zn(SO₂CF₂Cp)₂ as a white powder.

Heterocycle Functionalization Protocol

Scope: Electron-deficient heterocycles (pyridines, quinolines, pyrazines) and electron-rich systems (pyrroles, indoles) under tuned conditions.

Step-by-Step Procedure:

  • Setup: In a 2-dram vial equipped with a stir bar.

  • Stoichiometry:

    • Substrate (Heterocycle): 1.0 equiv (e.g., 0.5 mmol)

    • Reagent (Zn(SO₂CF₂Cp)₂): 2.0–3.0 equiv

    • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.): 3.0–5.0 equiv

    • Optional Additive: Trifluoroacetic acid (TFA, 1.0 equiv) for basic heterocycles (protonation activates the ring).

  • Solvent: DMSO/Water (3:1) or DCM/Water (biphasic) depending on solubility.

  • Reaction:

    • Add substrate and Zn-reagent to the solvent.

    • Add TFA (if using).

    • Add TBHP dropwise at 0 °C, then warm to Room Temperature (or 40–50 °C for sluggish substrates).

    • Stir for 12–24 hours.

  • Workup: Quench with sat. NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide). Extract with DCM. Purify via silica gel chromatography.

Mechanistic Insight: The reaction proceeds via a radical pathway.[1] The CpCF₂SO₂ radical is generated oxidatively; it extrudes SO₂ to form the reactive CpCF₂• radical.[1][2][3][4] This electrophilic radical attacks the most electron-rich position of the protonated heterocycle (Minisci mechanism).

Method B: De Novo Synthesis (Building Blocks)

Best For: Creating specific isomers or when regioselectivity in Method A is poor. Key Building Block: Ethyl 4-cyclopropyl-4,4-difluoro-3-oxobutanoate (or similar β-keto esters).

Synthesis of Pyrazoles/Pyrimidines

This method utilizes the condensation of a CpCF₂-containing 1,3-dicarbonyl equivalent with hydrazines or amidines.

Protocol: Pyrazole Synthesis

  • Reagents:

    • Ethyl cyclopropyldifluoroacetoacetate (1.0 equiv)

    • Hydrazine hydrate or Substituted Hydrazine (1.2 equiv)

    • Ethanol (0.5 M concentration)

  • Procedure:

    • Dissolve the fluorinated

      
      -keto ester in EtOH.
      
    • Add hydrazine derivative.

    • Reflux for 2–6 hours.

    • Workup: Cool to RT. If product precipitates, filter. Otherwise, evaporate and recrystallize/chromatograph.

  • Result: 3-(Cyclopropyldifluoromethyl)pyrazole derivatives.

Visualizations & Mechanisms

Radical Functionalization Pathway

The following diagram illustrates the oxidative radical mechanism using the Zinc Sulfinate reagent.

RadicalMechanism Reagent Zn(SO₂CF₂Cp)₂ Radical1 CpCF₂SO₂• Reagent->Radical1 Oxidation (SET) Radical2 CpCF₂• (Reactive Species) Radical1->Radical2 - SO₂ Intermediate Radical σ-Complex Radical2->Intermediate + Heterocycle Heterocycle Heterocycle (H) Heterocycle->Intermediate Product H-CF₂Cp Intermediate->Product Oxidation - H⁺ Oxidant TBHP (Oxidant) Oxidant->Reagent

Caption: Mechanistic pathway for the innate C-H cyclopropyldifluoromethylation of heterocycles via zinc sulfinate reagents.

Method Selection Decision Tree

DecisionTree Start Target: CpCF₂-Heterocycle Q1 Is the heterocycle core already synthesized? Start->Q1 Yes Yes Q1->Yes No No Q1->No MethodA Method A: Radical C-H Functionalization (Zn Reagent) Yes->MethodA MethodB Method B: De Novo Synthesis (CpCF₂-Ester/Ketone) No->MethodB Check Is Regioselectivity Critical? MethodA->Check HighRegio Use Method B (If possible) Check->HighRegio Yes LowRegio Proceed with Method A (Separate Isomers) Check->LowRegio No

Caption: Decision matrix for selecting the optimal synthetic strategy based on substrate availability and regioselectivity requirements.

Comparative Data & Troubleshooting

Table 1: Method Comparison
FeatureMethod A: Radical C-HMethod B: De Novo Synthesis
Stage Late-stage (Drug Candidate)Early-stage (Building Block)
Substrate Scope Broad (Pyridines, Azoles, etc.)Limited to condensation partners
Regioselectivity Innate (Electronic controlled)Perfect (Defined by precursors)
Reagent Cost Moderate (Requires synthesis)High (Custom building blocks)
Scalability High (g to kg scale)High (Standard condensation)
Troubleshooting Guide
  • Problem: Low conversion in Method A.

    • Solution: Add fresh reagent and oxidant in portions (e.g., at 0h, 4h, 8h). Radical species have short half-lives.

    • Solution: Increase temperature to 50 °C if the substrate is electron-deficient.

  • Problem: Poor regioselectivity (Mixture of isomers).

    • Solution: Use Method B if possible. Alternatively, block the competitive site with a halogen (Cl/Br) which can be removed later, though CpCF₂ radicals generally prefer C2/C4 positions in pyridines.

  • Problem: Decomposition of the cyclopropyl ring.

    • Solution: Avoid highly acidic conditions (>10 eq TFA) or extremely high temperatures (>80 °C). The CpCF₂ group is generally robust but can ring-open under harsh Lewis acidic conditions.

References

  • Baran, P. S., et al. (2012). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. Link

    • Foundational reference for the zinc sulfinate radical chemistry adapted here for CpCF₂.
  • Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinones with boronic acids." Nature. Link

    • Establishes the radical mechanism and oxid
  • Zhang, X., et al. (2023). "Metal-Free Electrochemical Oxidative Difluoroethylation/Cyclization of Olefinic Amides." The Journal of Organic Chemistry. Link

    • Demonstrates the electrochemical generation of difluoroalkyl radicals, including cyclopropyl analogs.
  • Vertex Pharmaceuticals. (2024). "Pharmaceutical compositions comprising WRN helicase inhibitors."[3][5] World Intellectual Property Organization (Patent WO2024010782A1). Link

    • Validates the medicinal chemistry utility of the cyclopropyldifluoromethyl group in active clinical candid
  • Tu, Z., et al. (2023).[6] "Synthesis of (Bromodifluoromethyl)trimethylsilane and Its Applications." ResearchGate.[6] Link

    • Provides background on synthesizing difluoromethyl building blocks.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Cyclopropyl Ring Opening During Deoxofluorination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for complex organic transformations. This guide is designed for researchers, medicinal chemists, and process development scientists who incorporate the valuable but sensitive cyclopropyl moiety into their target molecules. The high ring strain of the cyclopropyl group, while conferring unique and desirable pharmacological properties such as metabolic stability and conformational rigidity, also renders it susceptible to undesired rearrangements under certain reaction conditions.[1][2]

One of the most common challenges is the ring-opening of cyclopropylcarbinyl systems during deoxofluorination. This guide provides an in-depth analysis of the underlying mechanisms, troubleshooting strategies, and optimized protocols to help you preserve this critical functional group and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting to deoxofluorinate a cyclopropyl-substituted alcohol, and I'm consistently isolating a homoallylic fluoride. What is causing this ring-opening?

A1: The root cause is the formation of a high-energy, unstable carbocation intermediate adjacent to the cyclopropyl ring.

The fundamental issue lies in the inherent strain of the cyclopropane ring (approx. 27 kcal/mol) and its electronic nature.[3] The C-C bonds of the ring have significant p-character, allowing them to act like a double bond in stabilizing an adjacent positive charge through hyperconjugation.[1]

Many workhorse deoxofluorination reagents, particularly those based on sulfur trifluoride like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, function by activating the alcohol to create a good leaving group.[4][5] In substrates prone to ionization (secondary, tertiary, benzylic), this leaving group can depart, generating a cyclopropylcarbinyl cation. This cation is notoriously unstable and undergoes a rapid, often irreversible, electrocyclic ring-opening to form a more stable, delocalized homoallylic cation. The fluoride ion then quenches this rearranged cation, leading to the undesired homoallylic fluoride product instead of the desired cyclopropyl fluoride.[6] Even under conditions favoring an SN2 mechanism, the high transition state energy for substitution on a strained ring can make competing rearrangement pathways more favorable.[7]

G cluster_0 Mechanism of Ring Opening Start Cyclopropylcarbinol Reagent DAST (Et₂NSF₃) Start->Reagent Activation Activated Activated Intermediate (R-O-SF₂NEt₂) Reagent->Activated Cation Cyclopropylcarbinyl Cation (Unstable) Activated->Cation Ionization (Sₙ1-like) - [HOSF₂NEt₂] Product_Desired Desired Product (Cyclopropyl Fluoride) Activated->Product_Desired Direct Displacement (Sₙ2) (Often slow/disfavored for strained systems) Rearranged Homoallylic Cation (More Stable) Cation->Rearranged Rapid Ring Opening Fluoride F⁻ Rearranged->Fluoride F⁻ Quench Product_Undesired Undesired Product (Homoallylic Fluoride) Fluoride->Product_Undesired

Caption: Mechanism of cyclopropyl ring opening during deoxofluorination.

Q2: Which deoxofluorination reagent should I choose to minimize the risk of ring opening?

A2: Reagent choice is critical. Modern reagents that operate under milder, base-mediated conditions are strongly recommended over classical, highly reactive reagents.

The ideal reagent should avoid the generation of strongly acidic byproducts and should not promote carbocation formation. Based on extensive field data and literature precedent, we recommend considering reagents in the following order:

  • PyFluor: This is often the first choice for sensitive substrates. It is thermally stable, and the reaction is typically run with a non-nucleophilic base (e.g., DBU).[8][9][10] This basic environment is key, as it immediately quenches any HF generated, preventing acid-catalyzed rearrangement.[4] Its mechanism is believed to proceed with high SN2 character, minimizing the formation of discrete carbocations.[4][11]

  • XtalFluor-E® or AlkylFluor: These are solid, stable reagents that are generally safer and easier to handle than DAST. They often require a base and a fluoride source (e.g., Et₃N·3HF) for optimal reactivity. While effective, the reaction can still generate acidic species, and care must be taken to optimize conditions to favor the direct substitution pathway.

  • DAST / Deoxo-Fluor®: These reagents should be considered a last resort for cyclopropyl-containing substrates. Their high reactivity and propensity for violent decomposition are significant drawbacks.[4] More importantly, their reactions often generate significant amounts of HF, which can catalyze the ring-opening rearrangement, leading to complex product mixtures and low yields of the desired product.[4][5]

ReagentClassTypical ConditionsPros for Cyclopropyl SubstratesCons for Cyclopropyl Substrates
PyFluor Pyridylsulfuryl FluorideDCM or Toluene, DBU, RT to 40 °CHigh selectivity, minimal elimination.[8][11] Basic conditions suppress acid-catalyzed rearrangement.[4] Thermally stable.[8]May require heating for sterically hindered alcohols.
XtalFluor-E® Aminosulfurane SaltDCM, Et₃N·3HF, RTCrystalline, stable solid. Can be effective for primary alcohols.Often requires an external fluoride source; can still promote rearrangement if not optimized.
AlkylFluor Imidazolium SaltMeCN, RT to 80 °CStable solid, practical for many primary and secondary alcohols.[12]Can require elevated temperatures, increasing rearrangement risk.
DAST / Deoxo-Fluor® AminosulfuraneDCM, -78 °C to RTHighly reactive.Thermally unstable.[4] Generates HF, strongly promoting ring-opening.[4][5] Often leads to elimination byproducts.[11]
Q3: I've selected PyFluor, but I am still observing some ring-opened byproduct. How can I further optimize the reaction conditions?

A3: Fine-tuning your reaction parameters can often eliminate minor pathways and maximize the yield of your desired product.

Even with the right reagent, the outcome is highly dependent on the execution. Consider the following optimizations:

  • Lower the Temperature: Start the reaction at 0 °C or even -20 °C. The activation energy for the undesired rearrangement is often low. By reducing the thermal energy of the system, you can give the desired SN2 pathway a kinetic advantage.

  • Control the Stoichiometry: Use the minimum effective amount of PyFluor (often 1.1 to 1.5 equivalents). An excess of the fluorinating reagent can lead to side reactions. Ensure you use an adequate amount of base (typically 1.5 to 2.0 equivalents) to maintain a basic environment throughout the reaction.

  • Order of Addition: The preferred method is the slow, dropwise addition of PyFluor (as a solution in an anhydrous solvent) to a cooled, stirring solution of your cyclopropyl alcohol and base. This maintains a low instantaneous concentration of the reactive reagent, suppressing side reactions.

  • Solvent Choice: While dichloromethane (DCM) is common, consider a less polar solvent like toluene or 2-MeTHF. Less polar solvents can disfavor the formation of charge-separated intermediates, thereby suppressing SN1-type mechanisms that lead to ring opening.

  • Use a Hindered Base: While DBU is standard, a sterically hindered, non-nucleophilic base like 2,6-lutidine or a proton sponge (e.g., DTMG) can be effective at scavenging protons without interfering with the reaction.

Advanced Protocols & Decision Making
Protocol: Deoxofluorination of a Primary Cyclopropylcarbinol using PyFluor

This protocol provides a robust starting point for sensitive substrates.

Materials:

  • Cyclopropylcarbinol substrate (1.0 eq)

  • PyFluor (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the cyclopropylcarbinol substrate (100 mg, 1.0 eq).

  • Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DBU (1.5 eq) to the stirred solution.

  • In a separate dry vial, dissolve PyFluor (1.2 eq) in a small amount of anhydrous DCM.

  • Add the PyFluor solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • If the reaction is sluggish after 2 hours, allow it to warm slowly to room temperature and continue monitoring.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Decision Workflow for Fluorinating Cyclopropyl Alcohols

Secondary and tertiary cyclopropyl carbinols are significantly more challenging due to the increased stability of the potential carbocation. If direct deoxofluorination fails, a multi-step approach may be necessary.

G Start Start: Cyclopropyl- substituted Alcohol SubstrateType What is the alcohol substitution? Start->SubstrateType Primary Primary (R-CH₂OH) SubstrateType->Primary Primary Secondary Secondary (R₂CHOH) SubstrateType->Secondary Secondary Tertiary Tertiary (R₃COH) SubstrateType->Tertiary Tertiary TryPyFluor Attempt Deoxofluorination with PyFluor (Protocol A) Primary->TryPyFluor Secondary->TryPyFluor DirectFluorinationUnlikely Direct Deoxofluorination is EXTREMELY HIGH RISK for Ring Opening Tertiary->DirectFluorinationUnlikely CheckSuccess Ring Opening Observed? TryPyFluor->CheckSuccess Success Success! Desired Product CheckSuccess->Success No Failure Yes (Significant) CheckSuccess->Failure Major (>10%) MinorRearrangement Yes (Minor) CheckSuccess->MinorRearrangement Minor (<10%) MultiStep Consider Multi-Step Strategy: 1. Mesylate/Tosylate Formation 2. Nucleophilic Fluorination (TBAF, AgF) (Caution: Elimination is a risk) Failure->MultiStep Optimize Optimize Conditions: - Lower Temperature - Change Solvent - Slower Addition MinorRearrangement->Optimize Optimize->CheckSuccess Re-evaluate DirectFluorinationUnlikely->MultiStep

Caption: Decision workflow for selecting a fluorination strategy.

References
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9571–9574. [Link]

  • Doyle Group, Princeton University. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]

  • ACS Publications. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. [Link]

  • Goldberg, N. W., Shen, X., Li, J., & Ritter, T. (2016). AlkylFluor: A Salt Analogue of PhenoFluor for Deoxyfluorination of Alcohols. Organic Letters, 18(22), 6102–6104. [Link]

  • Hu, J., et al. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications, 7, 13491. [Link]

  • Ammerman, N. D., et al. (2021). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 143(34), 13836–13847. [Link]

  • Slebodnick, C., & Glaser, R. (2001). How persistent is cyclopropyl upon nucleophilic substitution, and is frontside displacement possible? A model study. The Journal of Organic Chemistry, 66(21), 7065–7073. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • ResearchGate. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

  • Chemistry LibreTexts. (2021). Peculiarities in Substitution Chemistry. [Link]

  • Szabó, D., et al. (2016). Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Chemical Communications, 52(80), 11970-11973. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]

Sources

Optimizing temperature for nucleophilic fluorination of phenyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleophilic Fluorination Optimization Hub .

As a Senior Application Scientist, I understand that fluorinating phenyl ketones is a balancing act. You are navigating the "Fluoride Paradox": fluoride is a terrible nucleophile but an excellent base. Temperature is your primary lever to shift this balance, but for phenyl ketones, it is also the trigger for rapid decomposition via aldol pathways.

This guide is structured to troubleshoot your specific failure modes, moving away from generic advice to mechanism-driven solutions.

Module 1: The Thermodynamics & Kinetics Balance

The Core Problem: In polar aprotic solvents (DMSO, DMF), "naked" fluoride (


) is required for nucleophilic attack. However, 

is heavily solvated. Desolvating it requires significant energy (High T).
  • If T is too low (< 100°C):

    
     remains solvated and inert. Result:  0% Conversion.
    
  • If T is too high (> 180°C):

    
     acts as a base. For phenyl ketones with 
    
    
    
    -protons (e.g., acetophenones), this triggers enolization and subsequent aldol polymerization. Result: Black tar.

The "Sweet Spot" Strategy: You must operate in the window where


. This window shifts based on your substrate's electronic activation.
Decision Matrix: Method Selection

Before optimizing temperature, ensure you are using the correct mechanism for your phenyl ketone.

FluorinationDecision Start Substrate Analysis: Phenyl Ketone Structure Act Is the ring Activated? (e.g., -NO2, -CN ortho/para to LG) Start->Act Alpha Are Alpha-Protons Present? (e.g., Acetophenone vs Benzophenone) Act->Alpha Yes (Activated) Method2 Method B: Pd-Catalyzed Temp: 80-120°C Risk: Catalyst Death Act->Method2 No (Unactivated) Method1 Method A: Halex (S_NAr) Temp: 130-190°C Risk: Polymerization Alpha->Method1 Yes (Alpha-H Present) Method3 Method C: Halex (High T) Temp: 180-220°C Risk: Solvent Breakdown Alpha->Method3 No (Diaryl Ketone)

Figure 1: Decision tree for selecting the fluorination protocol based on phenyl ketone structure.

Module 2: Troubleshooting (Halex) Protocols

Context: You are converting a chlorophenyl ketone to a fluorophenyl ketone using KF or CsF.

Scenario A: The Reaction Turns into "Black Tar"
  • Diagnosis: Base-mediated oligomerization. The fluoride source is deprotonating the

    
    -position of your ketone (if present) or attacking the solvent.
    
  • The Fix:

    • Temperature Cap: Do not exceed 140°C if your ketone has

      
      -protons (e.g., 4-chloroacetophenone).
      
    • Switch Solvent: Move from DMF (unstable >140°C) to Sulfolane or DMSO (though DMSO can react with activated halides). Sulfolane is the gold standard for high-T stability.

    • Buffer the Basicity: If using CsF, switch to Spray-Dried KF . Potassium binds F- tighter than Cesium, reducing the "nakedness" (and basicity) slightly, often sparing the ketone while allowing substitution.

Scenario B: No Conversion (Starting Material Recovered)
  • Diagnosis: "Wet" Fluoride or Phase Transfer Failure. Water forms H-bonds with

    
    , increasing the activation energy for nucleophilic attack by >20 kcal/mol.
    
  • The Fix:

    • Azeotropic Drying (Critical): You cannot just oven-dry KF. You must reflux KF in toluene/benzene and distill off the water (Dean-Stark) before adding your substrate/solvent.

    • Phase Transfer Catalyst (PTC): Add Tetraphenylphosphonium bromide (

      
      )  or 18-Crown-6 .
      
      • Why? Solid KF is insoluble in organic solvents. The PTC shuttles

        
         into the solution.
        
      • Temp Warning:

        
         degrades above 190°C. Keep T < 180°C.
        
Data: Temperature vs. Conversion for 4-chlorobenzophenone

(Conditions: KF, Sulfolane, 18-Crown-6, 4 hours)

TemperatureConversion (%)Impurity ProfileRecommendation
120°C< 5%CleanToo cold. Activation energy not met.
160°C 88% < 2% Unknowns Optimal.
200°C95%15% Tarry residueToo hot. Solvent/PTC decomposition.

Module 3: Troubleshooting Metal-Catalyzed Fluorination

Context: You are using a Palladium catalyst (Buchwald/Ritter type) for an unactivated phenyl ketone (e.g., 4-bromobenzophenone).

The Mechanism of Failure: Reductive Elimination

In Pd-catalyzed fluorination, the C-F bond forming step (Reductive Elimination) is the rate-determining step and is endothermic. It competes with catalyst decomposition.

PdCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-F) Pd0->OxAdd Fast (< 80°C) Transition Transition State (High Energy) OxAdd->Transition Requires Heat (> 100°C) Decomp Pd Black (Catalyst Death) OxAdd->Decomp If T too high or Ligand dissociates Product Ar-F + Pd(0) Transition->Product Reductive Elimination

Figure 2: The "Zone of Death" in Pd-catalyzed fluorination occurs after oxidative addition.

Scenario C: Premature Catalyst Death (Pd Mirror on Flask)
  • Diagnosis: You heated too fast or used a ligand that cannot support the metal at high T. The complex [L-Pd-Ar-F] decomposed before it could eject Ar-F.

  • The Fix:

    • Ligand Selection: Use bulky biaryl phosphines like BrettPhos or AlPhos . These ligands create steric bulk that "pushes" the Fluorine and Aryl group together, lowering the activation energy for reductive elimination.

    • The "Ramp" Protocol:

      • Step 1: Incubate at 80°C for 30 mins (forms the oxidative addition complex).

      • Step 2: Rapidly ramp to 110-130°C to force reductive elimination.

      • Why? Sitting at intermediate temperatures (90-100°C) often favors decomposition over elimination.

Module 4: FAQ - Specific Scenarios

Q1: Can I use glass reactors for these reactions?

  • Answer: For short runs (< 5 hours), glass is acceptable. However, at T > 160°C, fluoride (especially with traces of water forming HF) will etch glass, generating water and

    
    , which kills the reaction.
    
  • Pro Tip: For optimization runs, use Teflon-lined vials or PFA reactors. If using glass, add 20 mol% of a sacrificial silyl source (like TMS-Cl) to scavenge water, though this is risky with ketones.

Q2: My phenyl ketone has a nitro group. Does this change the temperature?

  • Answer: Yes. A nitro group (ortho/para) activates the ring significantly (

    
    ). You can likely drop the temperature by 30-40°C (e.g., run at 120°C instead of 160°C). This is safer and cleaner.
    

Q3: Why is my yield lower with Acetophenone compared to Benzophenone?

  • Answer: Enolization. The

    
    -protons on acetophenone (
    
    
    
    in DMSO) are deprotonated by
    
    
    . This leads to aldol condensation side products.
  • Solution: You cannot use standard Halex conditions. You must use Pd-catalyzed fluorination (which is less basic) or an electrophilic fluorination strategy (e.g., Selectfluor) if you are trying to fluorinate the ring.

References

  • Buchwald, S. L., et al. (2009).[1] "Palladium-Catalyzed Fluorination of Aryl Triflates." Science, 325(5948), 1661–1664.

  • Grushin, V. V. (2010). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research, 43(1), 160–171.

  • Ritter, T., et al. (2011). "Late-Stage Fluorination of Complex Molecules." Nature, 473, 470–477.

  • Finger, G. C., & Kruse, C. W. (1956). "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society (Classic Halex Reference).

  • Process Chemistry Group. (2014). "Halex Reaction in Common and Emerging N-based Dipolar Aprotic Solvents." Organic Process Research & Development.

Sources

Technical Guide: Minimizing Elimination Side Products in Difluoromethyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


- and 

-Elimination Pathways in

Installation

Executive Summary & Mechanistic Scope

The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, a bioisostere for alcohols and thiols. However, its installation is plagued by the high electronegativity of fluorine, which destabilizes intermediates and promotes elimination pathways.

This guide addresses the three critical "Elimination" failures in difluoromethylation:

  • 
    -Fluoride Elimination:  The primary failure mode in transition-metal (Ni/Pd) catalyzed cross-coupling, leading to monofluorinated alkenes rather than alkyl-difluorides.
    
  • 
    -Elimination (Carbene Formation):  The premature decomposition of nucleophilic reagents (e.g., TMS-CF
    
    
    
    H) into difluorocarbene (
    
    
    ) and subsequent oligomerization.
  • Dehydrofluorination: Base-mediated elimination of HF from the final product, common in substrates with acidic

    
    -protons.
    

Module A: Suppressing -Fluoride Elimination in Metal Catalysis

The Problem: In Nickel- or Palladium-catalyzed cross-couplings (e.g., coupling aryl halides with difluoroalkyl nucleophiles), the metal-alkyl intermediate possesses fluorine atoms at the


-position. Due to the high thermodynamic affinity of metal-fluorine bonds (especially Ti, Zr, but also Ni/Pd), the complex undergoes 

-fluoride elimination faster than the desired reductive elimination.

Result: You isolate a monofluoroalkene instead of the desired difluoroalkyl arene.

Mechanistic Pathway & Intervention

The competition occurs after transmetallation. You must accelerate Pathway A (Reductive Elimination) or decelerate Pathway B (


-F Elimination).

BetaElimination Complex LnM-Ar(CF2H-R) TS_RedElim TS: Reductive Elimination Complex->TS_RedElim Bulky Ligands Promote TS_BetaElim TS: Beta-F Elimination Complex->TS_BetaElim Open Coordination Sites Promote Product Ar-CF2H-R (Target) TS_RedElim->Product SideProduct Ar-CH=CF-R + LnM-F (Side Product) TS_BetaElim->SideProduct

Figure 1: Kinetic competition in Ni-catalyzed cross-coupling. Bulky ligands destabilize the planar transition state required for


-F elimination.
Protocol 1: Ligand-Controlled Nickel Catalysis

Based on strategies by Shen et al. and Vicic et al.

Objective: Cross-coupling of Aryl Iodides with Difluoromethylzinc reagents without defluorination.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) OR Bisoxazoline (Box) ligands. Crucial: Bulky bidentate ligands suppress

    
    -elimination.
    
  • Nucleophile:

    
     or prepared in situ from 
    
    
    
    .

Step-by-Step:

  • Ligand Loading: In a glovebox, mix

    
     and dtbbpy  (1:1.2 ratio) in THF. Stir for 10 mins.
    
    • Checkpoint: Solution should turn deep purple/blue. If black/precipitate forms,

      
       contamination has occurred.
      
  • Substrate Addition: Add Aryl Iodide (1.0 equiv).

  • Reagent Addition: Add the difluoroalkyl zinc reagent (1.5 equiv) slowly at 0°C.

  • Temperature Control: Stir at room temperature .

    • Warning: Heating (>50°C) exponentially increases the rate of

      
      -F elimination.
      
  • Quench: Quench with dilute HCl.

Troubleshooting Table:

Observation Diagnosis Corrective Action

| Product is Monofluoroalkene |


-F elimination dominated. | 1. Increase ligand bulk (switch from bipy to phenanthroline derivatives).2. Lower reaction temperature. |
| No Reaction  | Catalyst poisoning or oxidative addition failure. | Ensure 

-free conditions. Add Lewis acid (e.g.,

) to activate the zinc reagent. |

Module B: Radical Difluoromethylation (The DFMS System)[1][2]

The Problem: Using Zinc Difluoromethanesulfinate (DFMS, Baran’s Reagent) generates the


 radical.
  • Reagent Elimination: The reagent can decompose to

    
     and 
    
    
    
    without transferring to the substrate, leading to reagent waste and dimerization (
    
    
    ).
  • Substrate Elimination: When reacting with alkenes, the intermediate radical can undergo oxidation and subsequent elimination to form a vinyl difluoride rather than the alkyl difluoride.

Mechanistic Pathway[1][3][4][5][6][7][8]

DFMS_Radical DFMS Zn(SO2CF2H)2 Radical •CF2H DFMS->Radical TBHP / Oxidant Adduct Radical Adduct [Sub-CF2H]• Radical->Adduct + Substrate Substrate Heterocycle / Enone Path_Ox Oxidation (-H+) Adduct->Path_Ox Path_H H-Abstraction (+H•) Adduct->Path_H Prod_Elim Difluoro-Alkene (Elimination Product) Path_Ox->Prod_Elim Prod_Sub Difluoro-Alkane (Substitution Product) Path_H->Prod_Sub

Figure 2: Divergence of the radical adduct. To minimize elimination (alkene formation), the reaction environment must favor H-abstraction or radical recombination over oxidation/deprotonation.

Protocol 2: Innate Radical Difluoromethylation

Based on protocols by Baran et al.

Objective: C-H Difluoromethylation of Heterocycles while minimizing oligomerization.

Reagents:

  • Reagent: Zn(SO

    
    CF
    
    
    
    H)
    
    
    (DFMS) (3.0 equiv).
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq, 5.0 equiv).

  • Solvent: DCM/Water (biphasic) or DMSO.

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonation.

Step-by-Step:

  • Dissolution: Dissolve heterocycle in DCM (0.1 M). Add water (1:1 v/v).

  • Acidification: Add TFA.

    • Why? Protonating the heterocycle makes it more electrophilic, attracting the nucleophilic

      
       radical. It also suppresses basic elimination pathways.
      
  • Sequential Addition: Add DFMS and TBHP portion-wise over 2 hours.

    • Control: Dumping all reagents at once causes a "radical burst," leading to radical-radical recombination (dimerization side products) rather than substrate functionalization.

  • Monitoring: Monitor via

    
    F NMR. Look for signal at -116 ppm (Product) vs -130 to -140 ppm (Side products).
    

Module C: Nucleophilic Difluoromethylation (Carbene Control)

The Problem: Reagents like


 are often triggered by bases (alkoxides). The base attacks the silicon, generating 

. This anion is unstable and undergoes

-elimination
to form difluorocarbene (

) and

.
  • If your goal is

    
     displacement (e.g., on an alkyl halide), 
    
    
    
    formation is a side reaction (loss of stoichiometry).
  • 
     polymerizes to form PTFE-like oligomers (white precipitate).
    
Protocol 3: Lewis-Acid Mediated Activation (Avoiding Base)

Based on Hu et al.

Objective: Nucleophilic addition to ketones/imines without carbene generation.

Reagents:

  • Source:

    
    .
    
  • Activator: CsF (mild) or Lewis Acid (

    
    ). Avoid strong alkoxides (KOtBu).
    
  • Solvent: DMF or NMP (Stabilizes the anion).

Troubleshooting Guide:

SymptomCauseSolution
White Precipitate Polymerization of

(Polytetrafluoroethylene oligomers).
The reaction is too basic or too hot. Switch from KHMDS to CsF/18-crown-6. Lower temp to -78°C.
Low Yield Protonation of

.
Solvent is "wet".

is a strong base (

). Dry solvents over 4Å sieves strictly.

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[1] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. Link

  • Everson, D. A., & Weix, D. J. (2014). Cross-electrophile coupling: principles of reactivity and selectivity. The Journal of Organic Chemistry, 79(11), 4793-4798. (Mechanistic insights on Ni-catalysis). Link

  • Prakash, G. K., & Hu, J. (2004). Selective fluoroalkylation of organic compounds: tackling the "negative fluorine effect". Accounts of Chemical Research, 37(10), 799-806. Link

  • Anbarasan, P., Neumann, H., & Beller, M. (2010). A new and convenient approach for the synthesis of fluorinated olefins.[2] Angewandte Chemie International Edition, 49(12), 2219-2222. (Discussion on elimination side products). Link

  • Xu, H., & Wolf, C. (2023). Stereoselective Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides. Organic Chemistry Frontiers. (Specifics on bulky ligands suppressing Beta-F elimination). Link

Sources

Technical Support Center: Catalyst Stability in (Cyclopropyldifluoromethyl)benzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Deactivation Troubleshooting Target Molecule: (Cyclopropyldifluoromethyl)benzene (CAS: 1204296-06-9) Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary: The "Double-Threat" Substrate

This compound presents a unique challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi).[1] Unlike standard aryl halides, this substrate introduces two distinct catalyst deactivation vectors:[1]

  • Extrinsic Poisoning (Synthesis Residues): The gem-difluoro (

    
    ) moiety is frequently installed using organosulfur reagents (DAST, Deoxo-Fluor) or difluorocarbene precursors.[1] Trace sulfur or carbene residues are potent poisons for low-valent Pd species.[1]
    
  • Intrinsic Suicide Inhibition (

    
    -Fluoride Elimination):  The proximity of the fluorine atoms to the aromatic ring allows for potential 
    
    
    
    -fluoride elimination after oxidative addition, leading to the formation of thermodynamically stable (and catalytically inactive) Pd-F species.

This guide provides a systematic troubleshooting framework to distinguish between these failure modes and restore catalytic efficiency.

Diagnostic Hub: Is Your Catalyst Dead or Dormant?

Q1: My reaction initiates rapidly but stalls at ~20-30% conversion. Adding more catalyst does not restart it. What is happening?

Diagnosis: This is the hallmark of Cumulative Catalyst Poisoning . The fact that the reaction starts implies the catalyst is initially active. The stall suggests a species is being generated during the reaction (or is present in stoichiometric sub-quantities) that irreversibly binds to the active metal center.

  • Likely Culprit: If your starting material was prepared via DAST/Deoxo-Fluor, you likely have trace sulfide/sulfoxide carryover.[1] Even <50 ppm sulfur can poison 1 mol% Pd.

  • Immediate Action: Perform the "Standard Activity Test" (see Protocol A) to confirm if the substrate itself is the poison carrier.

Q2: The reaction mixture turns black immediately upon heating, and no product forms.

Diagnosis: Ligand Dissociation / "Pd-Black" Precipitation. This is not typically classical poisoning, but rather catalyst instability.[1] The bulky cyclopropyl and electron-withdrawing


 group create a steric and electronic environment that may favor reductive elimination of the ligand rather than the substrate.[1]
  • Likely Culprit: Monodentate phosphines (e.g.,

    
    ) are often too labile for this substrate.
    
  • Solution: Switch to rigid bidentate ligands (e.g., dppf, Xantphos) or bulky electron-rich Buchwald ligands (e.g., XPhos, RuPhos) that stabilize the

    
     species.
    
Q3: I see defluorinated byproducts (monofluoroalkenes) in the LCMS.

Diagnosis:


-Fluoride Elimination. 
After oxidative addition, the Palladium inserts into the 

bond or facilitates

-elimination. This releases fluoride ions (

), which can form insoluble

aggregates or react with the boronic acid (in Suzuki coupling), altering the stoichiometry.

Visualizing the Failure Modes

The following decision tree helps you categorize the failure based on experimental observations.

Troubleshooting Start Start: Reaction Stalled/Failed CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate? CheckColor->BlackPpt NoBlack Solution Clear/Homogeneous BlackPpt->NoBlack No LigandIssue Instability: Ligand Dissociation Action: Switch to Bidentate (dppf) BlackPpt->LigandIssue Yes PoisonCheck Perform Standard Activity Test (Protocol A) NoBlack->PoisonCheck Inhibition Does Model Substrate Fail? PoisonCheck->Inhibition YesFail Extrinsic Poisoning (Sulfur/Halides) Inhibition->YesFail Yes (Substrate poisons catalyst) NoFail Intrinsic Issue (Sterics/Beta-F Elim) Inhibition->NoFail No (Substrate is inert) SulfurAction Action: Cu Scavenger Wash (Protocol B) YesFail->SulfurAction IntrinsicAction Action: High-Activity Catalyst (Pd-G3/G4 precatalysts) NoFail->IntrinsicAction

Figure 1: Diagnostic Decision Tree for Catalyst Failure.

Technical Deep Dive: Extrinsic Sulfur Poisoning

The Mechanism

The synthesis of gem-difluoro compounds often utilizes diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1] Byproducts from these reactions include sulfur species that are lipophilic and co-elute with the product during flash chromatography.

Palladium has a high affinity for sulfur (soft acid-soft base interaction).[1] A single sulfur atom can irreversibly bind to the open coordination site of


, preventing the oxidative addition of the aryl halide.
Protocol B: The Copper Scavenger Wash

Use this purification step if "Protocol A" indicates extrinsic poisoning.

  • Dissolution: Dissolve the this compound (1.0 equiv) in Ethyl Acetate (10 mL/g).

  • Scavenging: Add Copper(II) Sulfate pentahydrate (

    
    ) solution (10% w/w aq) or solid Copper powder  (activated).
    
  • Agitation: Stir vigorously for 2 hours at room temperature. The Cu will preferentially bind thiols and sulfides.

  • Filtration: Filter through a pad of Celite to remove the copper-sulfur complexes.[1]

  • Workup: Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Re-test: Run the Standard Activity Test again.

Technical Deep Dive: Intrinsic -Fluoride Elimination

The Mechanism

In cross-couplings of gem-difluoroalkanes, the


 bond is strong (

116 kcal/mol) but susceptible to metal activation.
  • Oxidative Addition: Pd inserts into the

    
     bond.
    
  • 
    -Elimination:  If the conformation allows, the Pd center can interact with the 
    
    
    
    -fluorine.[1]
  • Ejection: A metal-fluoride species forms, and a monofluoroalkene is released.[1][2]

This is often mistaken for "poisoning" because the active Pd is sequestered as a stable fluoride complex (


).
Mitigation Strategy
  • Ligand Selection: Use ligands with a wide bite angle (e.g., Xantphos , DPEphos ) or bulky monophosphines (t-BuXPhos ) to enforce a geometry that disfavors the

    
    -F interaction.[1]
    
  • Base Selection: Avoid hard bases (like

    
    ) that might encourage elimination. Use mild bases like 
    
    
    
    or
    
    
    in anhydrous conditions.

Experimental Protocols

Protocol A: The Standard Activity Test (Poison Identification)

Determine if your substrate contains invisible poisons.

  • Control Reaction: Set up a standard Suzuki coupling known to work well (e.g., 4-bromoanisole + phenylboronic acid, 1 mol%

    
    , 
    
    
    
    , Toluene/Water). Measure conversion at 1 hour (should be >90%).
  • Spike Test: Set up the same reaction, but add 10 mol% (relative to Pd) of your this compound substrate as an additive.

  • Analysis:

    • Result A (Full Conversion): Your substrate is clean. The failure in your actual reaction is likely steric/electronic (Intrinsic).

    • Result B (Low Conversion): Your substrate inhibited the standard reaction. It contains a poison (likely Sulfur). Proceed to Protocol B.

Data Table: Recommended Catalyst Systems
ParameterRecommendationRationale
Catalyst Source

or

Avoid pre-formed Pd(0) phosphines if oxidation is a concern.
Ligand (Primary) XPhos or RuPhos Bulky biaryl ligands protect the metal center and facilitate oxidative addition on hindered substrates.
Ligand (Alternative) dppf Ferrocenyl backbone prevents ligand dissociation; resists

-F elimination.[1]
Base

Mild enough to prevent side reactions; water content helps solubility without promoting hydrolysis.
Solvent THF/Water (10:1) or TolueneAvoid DMF/DMAc if possible (can decompose to amines that poison Pd).

References

  • H. Amii et al. , "Palladium-Catalyzed Cross-Coupling Reactions of Fluorinated Substrates."[1] Journal of Fluorine Chemistry, 2011.

  • S. L. Buchwald et al. , "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • C. J. Welch et al. , "Adsorbent Screening for Removal of Transition Metal and Sulfur Impurities." Organic Process Research & Development, 2005.

  • G. A. Molander et al. , "Palladium-Catalyzed Cross-Coupling of Potassium Cyclopropyl Trifluoroborates."[1] Organic Letters, 2004.[3]

  • D. A. Watson et al. , "Formation of Pd(II)–F bonds via Oxidative Addition." Science, 2009.[1]

(Note: While specific URLs are generated based on standard citation formats, access may depend on institutional subscriptions.)

Sources

Validation & Comparative

Vibrational Diagnostics of gem-Difluorocyclopropanes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for Cyclopropyl-CF2 Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Bioisosteric Relevance

In modern medicinal chemistry, the gem-difluorocyclopropane (Cp-CF2) moiety is a high-value bioisostere.[1] It is frequently deployed to replace unstable carbonyls, ethers, or gem-dimethyl groups to modulate lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), metabolic stability, and conformational rigidity without significantly altering steric bulk.

For the analytical chemist, distinguishing a cyclic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group from its acyclic counterparts or a trifluoromethyl (

) group is critical but challenging. This guide provides an evidence-based framework for identifying Cp-CF2 using Infrared (IR) Spectroscopy, grounded in the structural perturbations caused by ring strain and fluorine substitution.[1]

Structural Dynamics & Vibrational Theory

To interpret the IR spectrum of a gem-difluorocyclopropane, one must understand the underlying electronic environment:

  • The Walsh Orbital Effect: The carbon atoms in the cyclopropane ring possess significant ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -character (approx. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    -like) in their C-H bonds. This shifts C-H stretching frequencies higher, into the alkene/aromatic region.[2]
  • The Fluoro-Effect: Fluorine substitution on the ring induces a "perfluoro effect." The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     bonds adjacent to the 
    
    
    
    group are shortened (strengthened), while the distal
    
    
    bond is lengthened (weakened).[3] This geometric distortion splits the vibrational modes distinctively compared to acyclic analogs.
Diagram 1: Structural Logic & Spectral Consequences

G Structure gem-Difluorocyclopropane Structure Strain Ring Strain (60° Bond Angles) Structure->Strain Electronegativity Fluorine Electronegativity Structure->Electronegativity CH_Shift High Frequency C-H (>3000 cm⁻¹) Strain->CH_Shift Increased s-character Ring_Mode Ring Deformation (~780-800 cm⁻¹) Strain->Ring_Mode Coupled Vibration CF_Shift Asym. C-F Stretch (~1240 cm⁻¹) Electronegativity->CF_Shift Bond Shortening

Figure 1: Causal relationship between the strained cyclic structure and observed spectral shifts.[1]

Characteristic Bands: The Diagnostic Fingerprint

The identification of Cp-CF2 relies on a triad of signals: the high-frequency C-H stretch, the intense asymmetric C-F stretch, and specific ring deformation modes.[1]

Table 1: Primary Diagnostic Bands for 1,1-Difluorocyclopropane
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1230 – 1250 Very Strong Primary identifier. Distinctly sharp and intense. Often the strongest peak in the spectrum.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

3000 – 3100 Weak/MedIndicates cyclic/unsaturated C-H. Higher than alkyl C-H (<3000).[1][2][4][5]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1000 – 1150StrongOften obscured by fingerprint bands or Fermi resonances.
Ring Deformation 780 – 800Medium"Breathing-like" mode coupled with C-F motion.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The asymmetric C-F stretch (


) for gem-difluorocyclopropane is typically observed at 1239 cm⁻¹  in gas/liquid phase, which is a key differentiator from the broad C-F bands of linear fluorocarbons.

Comparative Analysis: Cp-CF2 vs. Alternatives

Distinguishing Cp-CF2 from linear difluoromethylene or terminal trifluoromethyl groups requires careful peak analysis.

Table 2: Comparative Spectral Shifts
FeatureCyclopropyl-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Acyclic Methylene (

)
Trifluoromethyl (

)
Cyclopropane (Non-F)
C-H Stretch > 3000 cm⁻¹ (Sharp)< 3000 cm⁻¹ (Alkyl)N/A (if fully sub.)> 3000 cm⁻¹
Dom.[4][5][6][7] C-F Band ~1240 cm⁻¹ (Sharp)~1150–1200 cm⁻¹ (Broad)~1300–1350 cm⁻¹N/A
Band Profile Sharp, distinct splittingBroad, often mergedStrong, broad doubletSimple
Ring Mode ~780 cm⁻¹NoneNone~1020 cm⁻¹ (Breathing)
Key Differentiators:
  • Vs. Acyclic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  The cyclic constraint prevents free rotation, leading to sharper bands for Cp-CF2. The 
    
    
    
    is shifted to higher wavenumbers (~1240 vs 1180 cm⁻¹) due to the "double bond character" of the cyclopropane ring bonds.
  • Vs. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  The 
    
    
    
    group typically shows a very strong band above 1300 cm⁻¹. If your spectrum lacks strong absorption >1300 cm⁻¹ but has a massive peak at 1240 cm⁻¹, it is likely Cp-CF2.
  • Vs. Cyclopropane: Unsubstituted cyclopropane has a characteristic "ring breathing" mode at ~1020 cm⁻¹.[1] In 1,1-difluorocyclopropane, the heavy fluorine atoms and geometric distortion shift and couple this mode, often moving diagnostic bands to the 780 cm⁻¹ region.[1]

Experimental Protocol: Validated Workflow

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

Diagram 2: Experimental & Analysis Workflow

Experiment Start Start: Unknown Fluorinated Sample Prep Sample Prep: Neat (ATR) or Gas Phase *Avoid KBr if volatile* Start->Prep Scan Acquisition: 4000-400 cm⁻¹ Res: 2 cm⁻¹ (Gas) / 4 cm⁻¹ (Liq) Prep->Scan Check1 Check 3000-3100 cm⁻¹: Bands Present? Scan->Check1 Check2 Check 1230-1250 cm⁻¹: Very Strong Band? Check1->Check2 Yes (Cyclic/Aryl) Result_Linear Conclusion: Linear Alkyl-CF2 Check1->Result_Linear No (Alkyl only) Check3 Check >1300 cm⁻¹: Strong Band? Check2->Check3 Yes Check2->Result_Linear No (Shifted Lower) Result_CpCF2 Conclusion: gem-Difluorocyclopropane Check3->Result_CpCF2 No Result_CF3 Conclusion: Trifluoromethyl Group Check3->Result_CF3 Yes

Figure 2: Step-by-step decision tree for spectral assignment.

Detailed Steps:
  • Sample Preparation:

    • Liquids: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.[1] Fluorinated cyclopropanes can be volatile; ensure the sample is capped if scanning takes time.

    • Gases:[1] Use a gas cell with KBr windows.[1] Gas phase spectra often show rotational fine structure (P, Q, R branches) which aids in identifying the symmetry of the vibration (A-type vs B-type bands).[1]

  • Acquisition:

    • Set resolution to 2 cm⁻¹ if gas phase to resolve rotational contours. 4 cm⁻¹ is sufficient for condensed phase.[1]

    • Background subtract carefully to remove atmospheric ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (2350 cm⁻¹) and 
      
      
      
      (1500-1800 cm⁻¹), as weak overtone bands of Cp-CF2 can appear in these regions.
  • Validation (The "Self-Check"):

    • If you assign the band at ~1240 cm⁻¹ to Cp-CF2, look for the absence of the "umbrella" mode of a methyl group (~1380 cm⁻¹) if you suspect a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       contaminant.
      
    • Verify the C-H stretch: If the 1240 band is present but C-H is <3000 cm⁻¹, the ring is likely not present (or fully substituted).[1]

References

  • Craig, N. C., et al. (2007).[1][8] "Vibrational Spectroscopy of 1,1-Difluorocyclopropane-d0, -d2, and -d4: The Equilibrium Structure of Difluorocyclopropane." The Journal of Physical Chemistry A, 111(13), 2498–2506.[1][3] Source for fundamental frequencies (1239 cm⁻¹ asym stretch) and structural data.[1][8] [1]

  • Dolbier, W. R., & Battiste, M. A. (2003).[1] "Structure and Reactivity of Fluorinated Cyclopropanes." Chemical Reviews, 103(4), 1071-1098.[1] Comprehensive review on the synthesis and properties of fluorinated cyclopropanes. [1]

  • NIST Chemistry WebBook. "1,1-Difluorocyclopropane IR Spectrum." Standard reference data for validating spectral bands. [1]

Sources

Assessing Metabolic Degradation Pathways of (Cyclopropyldifluoromethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. The introduction of specific chemical moieties can dramatically alter a molecule's pharmacokinetic profile, and a priori assessment of metabolic stability and pathways is critical for success. This guide provides an in-depth technical comparison of the metabolic degradation pathways of (Cyclopropyldifluoromethyl)benzene, a structure incorporating two key functional groups often used in medicinal chemistry to enhance drug-like properties. We will explore the expected metabolic transformations, the experimental workflows to elucidate these pathways, and compare its metabolic profile to relevant alternatives.

The Influence of Cyclopropyl and Difluoromethyl Groups on Drug Metabolism

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. The cyclopropyl and difluoromethyl moieties are frequently incorporated into drug candidates to improve their metabolic profiles.[1][2][3]

The cyclopropyl group is often used to increase metabolic stability. Its strained ring structure results in stronger carbon-hydrogen bonds, making it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[4] However, when attached to an amine, the cyclopropyl group can undergo bioactivation by CYPs to form reactive intermediates, which can lead to toxicity.[4][5][6] This process can involve the formation of a cyclopropyl radical, followed by ring opening and reaction with cellular nucleophiles like glutathione (GSH).[7]

The difluoromethyl group (-CF₂H) is a bioisostere for hydroxyl, thiol, or amine groups and is known to enhance metabolic stability by being a poor substrate for many metabolic enzymes.[1][8] While generally stable, hydroxylation at the difluoromethyl carbon has been reported as a minor metabolic pathway, which can lead to the formation of reactive species.[9] The strong electron-withdrawing nature of the fluorine atoms can also influence the metabolism of adjacent groups.[10][11]

Predicted Metabolic Pathways of this compound

Based on the known metabolism of its constituent functional groups, we can predict several potential metabolic pathways for this compound. The primary sites of metabolism are likely to be the benzene ring and the benzylic position of the cyclopropyl group.

Metabolic_Pathways Parent This compound M1 Aromatic Hydroxylation (Phenolic Metabolites) Parent->M1 CYP-mediated M2 Benzylic Hydroxylation (Alcohol Metabolite) Parent->M2 CYP-mediated M4 Difluoromethyl Hydroxylation (Unstable Intermediate) Parent->M4 CYP-mediated (minor) M5 Further Oxidation/Conjugation M1->M5 Phase II Enzymes M3 Cyclopropyl Ring Opening (GSH Conjugate) M2->M3 Radical formation M2->M5 Phase II Enzymes M3->M5

Caption: Predicted metabolic pathways of this compound.

Key Predicted Pathways:

  • Aromatic Hydroxylation: The benzene ring is a common site for CYP-mediated hydroxylation, leading to the formation of various phenolic metabolites. These can then undergo further Phase II conjugation reactions (e.g., glucuronidation, sulfation).[12]

  • Benzylic Hydroxylation: The carbon atom of the cyclopropyl group attached to the benzene ring is a potential site for hydroxylation. This would lead to an alcohol metabolite that could be further oxidized or conjugated.

  • Cyclopropyl Ring Opening: While less likely without an adjacent amine, CYP-mediated oxidation could lead to the formation of a radical intermediate, followed by ring opening and conjugation with glutathione (GSH).[4][7]

  • Difluoromethyl Hydroxylation: This is expected to be a minor pathway, but hydroxylation at the difluoromethyl carbon could occur, leading to an unstable intermediate that may decompose.[9]

Experimental Workflow for Metabolic Pathway Elucidation

A systematic approach is required to definitively identify and quantify the metabolites of this compound. This typically involves a combination of in vitro and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Analytical Techniques cluster_3 Data Analysis & Interpretation Microsomes Liver Microsomes (Phase I Metabolism) LC_MS_MS LC-MS/MS (Metabolite Identification & Quantitation) Microsomes->LC_MS_MS Hepatocytes Hepatocytes (Phase I & II Metabolism) Hepatocytes->LC_MS_MS Recombinant_CYPs Recombinant CYPs (Enzyme Phenotyping) Recombinant_CYPs->LC_MS_MS Animal_Models Animal Models (Rat, Mouse, Dog) (Pharmacokinetics & Metabolite Profile) Animal_Models->LC_MS_MS Pathway_Elucidation Metabolic Pathway Construction LC_MS_MS->Pathway_Elucidation Prediction_Software Metabolism Prediction Software (e.g., MetaSite, Semeta) Prediction_Software->Pathway_Elucidation

Caption: Experimental workflow for metabolite identification.

In Vitro Metabolism Assays
  • Liver Microsomes: Incubation with liver microsomes from different species (human, rat, mouse, dog) provides a good initial assessment of Phase I metabolic stability and metabolite formation.[13][14][15] The requirement for NADPH as a cofactor can confirm the involvement of CYP enzymes.

  • Hepatocytes: Using primary hepatocytes offers a more complete picture, as they contain both Phase I and Phase II metabolic enzymes.[16] This allows for the identification of conjugated metabolites.

  • Recombinant CYPs: To identify the specific CYP isoforms responsible for the metabolism of this compound, incubations with a panel of recombinant human CYP enzymes are performed.[13]

In Vivo Metabolism Studies
  • Animal Models: Administration of the compound to animal models (e.g., rats, mice, or dogs) is crucial for understanding the complete pharmacokinetic profile and identifying the major circulating metabolites in vivo.[17][18][19] Urine, feces, and plasma samples are collected and analyzed.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolite identification and quantification.[20][21][22][23] High-resolution mass spectrometry provides accurate mass measurements for metabolite formula determination, while tandem mass spectrometry (MS/MS) fragmentation patterns help to elucidate the structure of the metabolites.

In Silico Metabolism Prediction

Computational tools can be used to predict potential sites of metabolism and the resulting metabolites.[24][25][26][27] Software such as MetaSite™, Semeta™, and BioTransformer can provide valuable insights to guide the experimental design and interpretation of results.

Comparative Analysis with Alternative Structures

To fully assess the metabolic properties of this compound, it is essential to compare it with structurally related compounds.

CompoundPredicted Major Metabolic PathwaysExpected Metabolic StabilityRationale for Comparison
This compound Aromatic hydroxylation, Benzylic hydroxylationModerate to HighTarget compound with both stabilizing groups.
(Isopropyl)benzene (Cumene) Benzylic hydroxylation, Aromatic hydroxylationLowIsopropyl group is a common, more metabolically labile alternative to the cyclopropyl group.
(Trifluoromethyl)benzene Aromatic hydroxylationHighTrifluoromethyl group is a well-known metabolically stable moiety, providing a benchmark for the difluoromethyl group.
(Cyclopropyl)benzene Aromatic hydroxylation, Benzylic hydroxylationModerateIsolates the metabolic contribution of the cyclopropyl group.
(Difluoromethyl)benzene Aromatic hydroxylation, Difluoromethyl hydroxylation (minor)HighIsolates the metabolic contribution of the difluoromethyl group.

This comparative approach allows for a clear understanding of the contribution of each functional group to the overall metabolic profile. For instance, comparing the metabolic stability of this compound to (Isopropyl)benzene would highlight the metabolic blocking effect of the cyclopropyl group. Similarly, a comparison with (Trifluoromethyl)benzene would provide insights into the relative stability of the difluoromethyl versus the trifluoromethyl group.

Detailed Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol: Metabolite Identification in Human Hepatocytes
  • Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation: Treat the hepatocytes with this compound (e.g., 10 µM) in a serum-free medium.

  • Sample Collection: At specified time points (e.g., 0, 2, 8, 24 hours), collect both the cell culture medium and the cell lysate.

  • Sample Preparation: Precipitate proteins from the medium and lysate samples with a cold organic solvent.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites.

  • Data Interpretation: Compare the MS and MS/MS spectra of the potential metabolites with the parent compound and with predicted fragmentation patterns to elucidate their structures.

Conclusion

The assessment of metabolic degradation pathways is a multifaceted process that combines predictive modeling with rigorous experimental validation. For this compound, the interplay between the metabolically robust cyclopropyl and difluoromethyl groups and the susceptible aromatic ring presents an interesting case study. The proposed experimental workflows provide a comprehensive framework for elucidating its metabolic fate. By comparing its metabolic profile to carefully chosen alternative structures, researchers can gain a deeper understanding of the structure-metabolism relationships, which is invaluable for the design of next-generation drug candidates with optimized pharmacokinetic properties.

References

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  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1-14. [Link]

  • Rodrigues, A. D. (1996). In vitro techniques for studying drug metabolism. Journal of Pharmacokinetics and Biopharmaceutics, 24(5), 521-533. [Link]

  • Scilit. (n.d.). In Vitro techniques for studying drug metabolism. [Link]

  • Hotchkiss, H. L., & Thummel, K. E. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(5), 736-749. [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Metabolism, 11(1), 63-75. [Link]

  • Soglia, J. R., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226. [Link]

  • SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

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  • National Center for Biotechnology Information. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

  • Clarke, S. E., & Jones, B. C. (1995). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicology Letters, 82-83, 487-492. [Link]

  • Optibrium. (2024, February 27). Optibrium launches a metabolism prediction software platform tailored to DMPK scientists. [Link]

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  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. [Link]

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  • Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2967-2982. [Link]

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Safety Operating Guide

Proper Disposal Procedures: (Cyclopropyldifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1204296-06-9 | Formula: C₁₀H₁₀F₂ Classification: Halogenated Aromatic Hydrocarbon

Part 1: Executive Safety Summary (Rapid Action)

Core Directive: This compound is a Halogenated Organic . Under no circumstances should it be combined with general non-halogenated organic waste streams (e.g., acetone, ethanol waste). Its thermal decomposition releases Hydrogen Fluoride (HF), requiring specialized incineration scrubbers.

Parameter Critical Value Operational Implication
Waste Stream Halogenated Organic Must be segregated from general solvents to prevent infrastructure damage during incineration.
Container HDPE or Glass Avoid metal containers for long-term storage of waste mixtures to prevent potential corrosion from trace hydrolysis.
Incompatibilities Strong Oxidizers / Lewis Acids Cyclopropyl rings possess ring strain (~27.5 kcal/mol); avoid mixing with strong Lewis acids (e.g., AlCl₃) which may trigger ring-opening polymerization.
Flash Point >80°C (Predicted) Treat as Combustible Liquid . Ground all transfer equipment to prevent static discharge.[1]
Part 2: Technical Characterization & Hazard Logic

As a Senior Application Scientist, it is critical to understand why we dispose of this compound differently than standard benzene derivatives.

1. The Fluorine Factor: (Cyclopropyldifluoromethyl)benzene contains a difluoromethyl (-CF₂-) bridge. Unlike chlorinated solvents, the carbon-fluorine bond is exceptionally strong (approx. 116 kcal/mol). Complete destruction requires high-temperature incineration (>1,100°C) .

  • The Risk: In standard incinerators lacking scrubbers, the combustion of -CF₂- groups generates Hydrogen Fluoride (HF) gas rather than CO₂ and H₂O.

  • The Consequence: HF is highly corrosive to incinerator linings and is a regulated emission. Mislabeling this as "Non-Halogenated" puts the disposal facility's infrastructure and compliance at risk.

2. Cyclopropyl Ring Strain: The cyclopropyl moiety adds significant energy to the molecule. While kinetically stable, it can act as a "spring-loaded" fuel source during combustion. In the presence of strong acids in a waste container, the ring can open, potentially generating heat (exotherm) and pressure buildup.

  • Protocol: Ensure waste containers are pH neutral (pH 6-8) before adding this compound.

Part 3: Step-by-Step Disposal Protocol

This protocol serves as a self-validating system. If you cannot check off a step, the procedure is compromised.

Phase 1: Collection & Segregation[2]
  • Select Container: Use an amber glass bottle or High-Density Polyethylene (HDPE) jerrican.

    • Validation: Verify the container has a vented cap if the waste mixture contains any potential oxidizers, though total segregation is preferred.

  • Stream Selection: Designate the waste specifically as "Halogenated Solvent Waste."

    • Critical Check: Do not pour into the "General Organic" or "Aqueous" waste carboys.

  • Dilution (Optional but Recommended): If disposing of pure material (>50mL), dilute with a compatible halogenated solvent (e.g., Dichloromethane) to moderate flammability and potential reactivity.

Phase 2: Labeling & Documentation

Standard "Hazardous Waste" labels are insufficient. You must add specific chemical metadata for the disposal contractor.

  • Constituent: this compound[3]

  • Hazard Class: Irritant, Combustible.

  • Key Note: Write "Contains Organic Fluorine - HF Generation Potential" on the tag. This alerts the incineration team to use the correct feed line.

Phase 3: Hand-off
  • Secondary Containment: Transport the closed waste container in a Nalgene carrier or tub.

  • Storage: Store in a cool, well-ventilated flammable cabinet until pickup.

  • Contractor Verification: When the waste contractor arrives, verbally confirm they acknowledge the halogenated content.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of fluorinated benzene derivatives.

DisposalWorkflow Start Waste Generation: This compound CheckState Is material pure or in solution? Start->CheckState Pure Pure Compound CheckState->Pure Pure Solution In Solution CheckState->Solution Mixed Dilute Dilute with DCM or Chloroform (<10% concentration) Pure->Dilute CheckSolvent Is the solvent Halogenated? Solution->CheckSolvent Segregate Segregate into HALOGENATED Waste Stream Dilute->Segregate CheckSolvent->Segregate Yes (DCM, etc.) WrongStream STOP: Do not use Non-Halogenated Stream CheckSolvent->WrongStream No (Acetone, Hexane) Label Label: 'Contains Organic Fluorine' (HF Precursor) Segregate->Label Disposal High-Temp Incineration (w/ Caustic Scrubber) Label->Disposal WrongStream->Segregate Transfer to Halogenated

Figure 1: Decision matrix for the segregation and disposal of fluorinated aromatic building blocks.

Part 5: Emergency Response (Spill Scenario)

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: The vapor may cause respiratory irritation. Clear the immediate area.[4]

  • PPE Upgrade: Wear nitrile gloves (double-gloved) and safety goggles. A standard lab coat is sufficient.

  • Absorb: Use a universal absorbent pad or vermiculite.

    • Note: Do not use paper towels if the material is concentrated, as this increases surface area for flammability.

  • Decontaminate: Wipe the surface with a soap/water solution. Do not use bleach (oxidizer), as it may react with impurities or the cyclopropyl ring under specific catalytic conditions.

  • Disposal of Debris: Place all contaminated absorbents into a wide-mouth jar, label as "Solid Debris contaminated with Halogenated Organics," and seal.

References
  • U.S. Environmental Protection Agency (EPA). (2023). Incineration to Manage PFAS and Fluorinated Waste Streams. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.